molecular formula C8H8O5S B1626062 2-Hydroxy-5-(methylsulfonyl)benzoic acid CAS No. 68029-77-6

2-Hydroxy-5-(methylsulfonyl)benzoic acid

Cat. No.: B1626062
CAS No.: 68029-77-6
M. Wt: 216.21 g/mol
InChI Key: QOSVPLTVKMHNQV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H8O5S and its molecular weight is 216.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSVPLTVKMHNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497536
Record name 2-Hydroxy-5-(methanesulfonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68029-77-6
Record name 2-Hydroxy-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(methylsulfonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural and Functional Divergence: 2-Hydroxy vs. 2-Methoxy-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic divergence between 2-Hydroxy-5-(methylsulfonyl)benzoic acid and its 2-Methoxy analog .

Executive Summary

In the development of sulfonyl-based agrochemicals (e.g., mesotrione metabolites) and pharmaceuticals, the distinction between This compound (Compound A) and 2-Methoxy-5-(methylsulfonyl)benzoic acid (Compound B) is critical.[1][2] While they share a 5-methylsulfonyl-benzoic core, the substitution at the ortho position (hydroxyl vs. methoxy) dictates a massive shift in physicochemical behavior.[1][2]

This guide delineates the "Salicylate Effect" , where the 2-hydroxy group facilitates intramolecular hydrogen bonding (IMHB), significantly increasing acidity and altering membrane permeability compared to the sterically hindered, lipophilic 2-methoxy analog.[1][2]

Feature2-Hydroxy Analog (Compound A)2-Methoxy Analog (Compound B)[1][2]
Core Interaction Intramolecular H-Bond (Donor-Acceptor)Steric Repulsion (No H-Bond)
Acidity (pKa) High (~2.[1][2]29)Moderate (~3.[1][2]50)
Solubility Amphiphilic (pH dependent)Lipophilic
Primary Utility Active Metabolite / ChelatorProdrug / Protected Intermediate

Physicochemical Mechanics: The Salicylate Effect[2]

The divergence in reactivity and properties is governed by the interaction between the ortho-substituent and the carboxyl group.

Intramolecular Hydrogen Bonding (IMHB)

In the 2-Hydroxy analog, the phenolic proton acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid.[1][2] This forms a pseudo-six-membered ring structure.[1][2]

  • Consequence: This stabilizes the carboxylate anion (conjugate base) effectively, making the 2-hydroxy derivative significantly more acidic than the 2-methoxy analog.[1][2]

  • Electronic Effect: The 5-sulfonyl group is a strong electron-withdrawing group (EWG), which further acidifies the phenol, strengthening the IMHB.[1][2]

Steric Inhibition of Resonance

In the 2-Methoxy analog, the methyl group on the oxygen creates steric bulk.[2]

  • Consequence: The methoxy group forces the carboxyl moiety to rotate out of the plane of the benzene ring to minimize steric clash.[2] This breaks the conjugation between the carboxyl group and the aromatic ring, altering the UV absorption profile and reducing the acidity compared to the hydroxy analog.[2]

Comparative Acidity (pKa)

The 5-methylsulfonyl group lowers the pKa of both compounds relative to unsubstituted benzoic acid, but the ortho effect creates a split:

  • 2-Hydroxy: pKa

    
     2.[1][2]29. (IMHB stabilizes the anion).
    
  • 2-Methoxy: pKa

    
     3.[1][2][3]50. (Lack of IMHB; similar to m-substituted benzoates).[1][2]
    

Synthetic Pathways & Protocols

The synthesis of these compounds generally proceeds via electrophilic aromatic substitution (sulfonation) followed by functional group manipulation.[1][2]

Synthesis Workflow (Graphviz)[1][2]

Synthesis_Pathway Salicylic Salicylic Acid (Starting Material) Chlorosulf 5-Chlorosulfonyl Intermediate Salicylic->Chlorosulf ClSO3H (Chlorosulfonation) Anisic o-Anisic Acid (2-Methoxybenzoic acid) Anisic->Chlorosulf ClSO3H Sulfinate 5-Sulfinate Salt (Reductive Step) Chlorosulf->Sulfinate Na2SO3 (Reduction) Target_OH 2-Hydroxy-5-(methylsulfonyl) benzoic acid Sulfinate->Target_OH MeI / DMSO (Alkylation) Target_OMe 2-Methoxy-5-(methylsulfonyl) benzoic acid Sulfinate->Target_OMe MeI (Excess) (One-pot) Target_OH->Target_OMe MeI / K2CO3 (O-Methylation)

Figure 1: Divergent synthetic pathways. The 2-Hydroxy analog is typically the precursor to the 2-Methoxy analog via O-methylation.

Detailed Protocol: Sulfinate Alkylation Route

This is the most robust method, avoiding the over-oxidation risks associated with thioether oxidation.[2]

Step 1: Chlorosulfonation

  • Charge a reactor with Salicylic Acid (1.0 eq).

  • Slowly add Chlorosulfonic acid (5.0 eq) at <20°C (Exothermic).

  • Heat to 60°C for 4 hours. The reaction is regioselective for the 5-position.[2]

  • Quench onto ice to precipitate 5-chlorosulfonyl-2-hydroxybenzoic acid .

Step 2: Reduction to Sulfinate

  • Suspend the sulfonyl chloride in water.[1][2]

  • Add Sodium Sulfite (Na2SO3, 2.5 eq) and NaOH to maintain pH 8-9.

  • Heat to 50°C for 2 hours.

  • Acidify to pH 2 to isolate 5-sulfino-2-hydroxybenzoic acid .[1]

Step 3: Methylation (Divergence Point)

  • For 2-Hydroxy Target: Dissolve sulfinate in DMF. Add Methyl Iodide (1.1 eq) and mild base (NaOAc). Heat to 60°C. The sulfur is a better nucleophile than the phenol or carboxylate under these conditions.[2]

  • For 2-Methoxy Target: Dissolve sulfinate in Acetone/K2CO3. Add Methyl Iodide (3.0 eq).[1][2] This alkylates the Sulfinate (-> Sulfone), the Phenol (-> Methoxy), and the Carboxyl (-> Methyl Ester).[1][2] A final hydrolysis step (NaOH/H2O) is required to return to the free acid.[1][2]

Analytical Differentiation

Distinguishing these two analogs requires specific analytical focus due to their similar molecular weights (Difference of 14 Da).[1][2]

NMR Spectroscopy
  • 1H NMR (DMSO-d6):

    • 2-Hydroxy: Exhibits a broad, downfield singlet at δ 11.0–14.0 ppm (chelated phenolic OH + COOH).[1][2] The aromatic protons show distinct splitting characteristic of 1,2,4-substitution.[1][2]

    • 2-Methoxy: Shows a sharp singlet at δ 3.8–3.9 ppm (OCH3).[1][2] The downfield phenolic proton is absent.[1][2]

IR Spectroscopy
  • Carbonyl Stretch (C=O):

    • 2-Hydroxy: Shifted to lower wavenumber (~1660-1675 cm⁻¹ ) due to IMHB.[1][2]

    • 2-Methoxy: Typical benzoic acid dimer stretch (~1680-1700 cm⁻¹ ).[1][2]

HPLC Retention (Reverse Phase C18)

Under acidic mobile phase conditions (0.1% Formic Acid):

  • 2-Hydroxy Analog: Elutes earlier (More polar due to ionization capability and H-bonding with solvent).[1][2]

  • 2-Methoxy Analog: Elutes later (More lipophilic; Methyl group increases LogP).[1][2]

Biological & Pharmacological Implications[4][5]

Metabolic Stability
  • 2-Methoxy: Often acts as a "masking" group.[1][2] In vivo, cytochrome P450 enzymes (O-demethylases) will oxidatively cleave the methyl group, converting the 2-Methoxy analog back into the 2-Hydroxy analog.[1][2]

  • 2-Hydroxy: The terminal metabolite. It is generally rapidly excreted via kidneys due to high water solubility at physiological pH.[1][2]

Herbicide Mode of Action (Mesotrione Context)

While Mesotrione itself is a triketone, its degradation to This compound represents a detoxification pathway in tolerant plants (like corn).[1][2] The 2-Methoxy analog is rarely a natural metabolite but may be synthesized as a pro-herbicide to improve leaf penetration (lipophilicity) before hydrolyzing inside the plant.[1][2]

References

  • PubChem. (2025).[1][2] this compound (CID 12422780).[1][2] National Library of Medicine.[1][2] [1][2]

  • Dunn, G. E., & Penner, T. L. (1967).[1][2] Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids.[2] Canadian Journal of Chemistry.[1][2] [1][2]

  • Alferness, P., & Wiebe, L. (2002).[1][2] Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water.[1][2][4] Journal of Agricultural and Food Chemistry.[1][2] [1][2]

  • Sigma-Aldrich. (2024).[1][2] 2-Methoxy-5-(methylsulfonyl)benzoic acid Product Sheet. Merck KGaA.[1][2]

  • LookChem. (2024).[1][2] Synthesis and Properties of 2-Methoxy-5-(methylsulfonyl)benzoic acid.[1][2]

Sources

The Emergence of Sulfonyl Salicylic Acid Derivatives as Targeted Apoptosis Inducers in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: A New Frontier in Apoptosis-Targeted Therapy

The deliberate induction of apoptosis in cancer cells represents a cornerstone of modern oncology. While traditional chemotherapeutics often rely on widespread cytotoxic effects, the development of targeted therapies that exploit specific molecular vulnerabilities of cancer cells has revolutionized the field. Among the most promising of these targets are the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid Cell Leukemia-1 (MCL-1) and Bcl-xL.[1][2] Overexpressed in a multitude of malignancies, these proteins are pivotal for tumor cell survival and resistance to conventional treatments.[1][3] This guide delves into the burgeoning field of sulfonyl salicylic acid derivatives, a class of small molecules demonstrating significant promise as inhibitors of these key anti-apoptotic proteins. We will explore their mechanism of action, structure-activity relationships (SAR), and the critical experimental workflows for their synthesis and evaluation, providing a comprehensive resource for researchers and drug development professionals.

The Molecular Rationale: Targeting the Guardians of the Cancer Cell

At the heart of the intrinsic apoptosis pathway lies a delicate balance between pro-apoptotic and anti-apoptotic proteins.[1] Anti-apoptotic proteins like MCL-1 and Bcl-xL sequester pro-apoptotic effector proteins such as Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.[1][4] Sulfonyl salicylic acid derivatives have emerged as "BH3 mimetics," small molecules that bind to the BH3-binding groove of anti-apoptotic proteins, thereby displacing pro-apoptotic proteins and triggering apoptosis.[3]

The unique contribution of the sulfonyl salicylic acid scaffold lies in its ability to be finely tuned to achieve dual inhibition of both MCL-1 and Bcl-xL.[3][5] This polypharmacological approach is particularly advantageous in cancers where resistance to selective MCL-1 or Bcl-2/xL inhibitors can arise from the upregulation of other anti-apoptotic family members.[3]

cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis cluster_Regulation Apoptosis Regulation MOMP MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Cell Death Caspase->Apoptosis BaxBak Bax/Bak BaxBak->MOMP Induces MCL1_BclxL MCL-1 / Bcl-xL MCL1_BclxL->BaxBak Inhibits Sulfonyl_Salicylic_Acid Sulfonyl Salicylic Acid Derivatives Sulfonyl_Salicylic_Acid->MCL1_BclxL Inhibits

Figure 1: Mechanism of Action of Sulfonyl Salicylic Acid Derivatives.

Structure-Activity Relationships: Designing Potent and Selective Inhibitors

The development of effective sulfonyl salicylic acid derivatives hinges on a thorough understanding of their structure-activity relationships (SAR). Key insights have been gleaned from the deconstruction of more complex scaffolds into simpler, more readily diversifiable aminobenzoic acid structures.[3][5]

Key SAR Insights:

  • The Salicylic Acid Moiety: The hydroxyl group on the salicylic acid ring is crucial for potent MCL-1 binding.[5] Its position relative to the carboxylic acid and sulfonamide groups significantly influences activity.

  • The Sulfonamide Linker: The sulfonamide group serves as a key linker. Modifications to the substituents on the sulfonyl group can modulate potency and selectivity.

  • Substitutions on the Amino Group: The amino group of the salicylic acid provides a critical attachment point for the sulfonyl group and allows for the introduction of diverse chemical moieties to probe the binding pockets of the target proteins.

Compound IDScaffoldR1 (on Sulfonyl)R2 (on Amino)MCL-1 Ki (µM)Bcl-xL Ki (µM)
1a 4-Sulfonamidosalicylic acid4-chlorophenylH> 25> 25
6e-OH 4-Sulfonamidosalicylic acid4-chloro-3,5-dimethylphenylisobutyl0.7785.30
17cd 5-Sulfonamidosalicylic acid4-(4-chlorophenoxy)phenylisobutyl0.6291.67

Table 1: Representative SAR data for N-sulfonylated aminosalicylic acids. Data synthesized from[5].

Experimental Workflows: From Synthesis to Biological Evaluation

A robust and reproducible experimental workflow is paramount in the development of novel therapeutic agents. This section outlines the key protocols for the synthesis and in vitro evaluation of sulfonyl salicylic acid derivatives.

Synthesis of a Representative 4-Sulfonamidosalicylic Acid Derivative

This protocol describes a general method for the synthesis of N-sulfonylated 4-aminosalicylic acid derivatives, adapted from established procedures.[1][5][6][7][8]

Step 1: Protection of 4-Aminosalicylic Acid

  • Dissolve 4-aminosalicylic acid in a suitable solvent (e.g., dioxane/water).

  • Add a base (e.g., sodium bicarbonate) and the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify and extract the protected product.

Step 2: Sulfonylation

  • Dissolve the protected 4-aminosalicylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0°C and add a base (e.g., pyridine or triethylamine).

  • Add the desired sulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with dilute acid and brine, then dry and concentrate.

Step 3: Deprotection

  • Dissolve the protected sulfonamide in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

  • Stir at room temperature until the reaction is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the final product.

Start 4-Aminosalicylic Acid Step1 Protection (e.g., Boc anhydride) Start->Step1 Intermediate1 Protected 4-Aminosalicylic Acid Step1->Intermediate1 Step2 Sulfonylation (R-SO2Cl, base) Intermediate1->Step2 Intermediate2 Protected Sulfonamide Step2->Intermediate2 Step3 Deprotection (e.g., TFA) Intermediate2->Step3 End N-Sulfonylated 4-Aminosalicylic Acid Step3->End

Figure 2: Synthetic workflow for N-sulfonylated 4-aminosalicylic acid derivatives.
In Vitro Evaluation: Fluorescence Polarization Assay for MCL-1/Bcl-xL Inhibition

Fluorescence polarization (FP) is a powerful technique for quantifying the binding of small molecule inhibitors to their protein targets in a high-throughput format.[9][10][11][12][13]

Principle: A fluorescently labeled peptide (tracer) derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a large protein like MCL-1 or Bcl-xL, the tumbling rate of the tracer decreases, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the protein, causing a decrease in polarization.

Protocol:

  • Reagents and Buffers:

    • Recombinant human MCL-1 or Bcl-xL protein.

    • Fluorescently labeled BH3 peptide tracer (e.g., FAM-Bim).

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Test compounds (sulfonyl salicylic acid derivatives) dissolved in DMSO.

  • Assay Procedure (384-well plate format):

    • Add assay buffer to all wells.

    • Add test compounds at various concentrations (typically a serial dilution).

    • Add the recombinant protein (MCL-1 or Bcl-xL) to all wells except the "no protein" controls.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for protein-inhibitor binding.

    • Add the fluorescent tracer to all wells.

    • Incubate for another period (e.g., 60 minutes) to reach equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Start Prepare Reagents Step1 Dispense Assay Buffer Start->Step1 Step2 Add Test Compounds Step1->Step2 Step3 Add Protein (MCL-1 or Bcl-xL) Step2->Step3 Incubate1 Incubate Step3->Incubate1 Step4 Add Fluorescent Tracer Incubate1->Step4 Incubate2 Incubate Step4->Incubate2 Step5 Measure Fluorescence Polarization Incubate2->Step5 End Data Analysis (IC50) Step5->End

Figure 3: Experimental workflow for the Fluorescence Polarization Assay.

Pharmacokinetics and Toxicological Considerations

While the in vitro efficacy of sulfonyl salicylic acid derivatives is promising, a thorough understanding of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles is critical for their translation into clinical candidates.

ADME Profile:

  • Absorption: The salicylic acid scaffold generally confers good oral bioavailability. However, the addition of the sulfonamide moiety and its substituents can significantly alter lipophilicity and, consequently, absorption.[14][15][16][17]

  • Distribution: Plasma protein binding is a key consideration. Salicylates are known to bind to albumin, and this can be influenced by the sulfonamide modifications.[14]

  • Metabolism: The primary routes of metabolism for salicylates include glucuronidation and hydroxylation. The sulfonamide group may introduce additional metabolic pathways.

  • Excretion: Salicylates and their metabolites are primarily excreted by the kidneys.[14]

Toxicology:

  • Cardiotoxicity: A significant concern with some MCL-1 inhibitors is the potential for cardiotoxicity.[2] This is an important aspect to evaluate in preclinical safety studies.

  • Gastrointestinal Effects: Salicylates are known to cause gastrointestinal irritation. Modifications to the core structure may mitigate these effects.

  • Off-Target Effects: Comprehensive off-target screening is necessary to identify any unintended interactions with other proteins.

Future Directions and Conclusion

Sulfonyl salicylic acid derivatives represent a highly promising class of targeted anticancer agents. Their ability to dually inhibit MCL-1 and Bcl-xL offers a potential strategy to overcome resistance mechanisms that plague more selective inhibitors. The future of this field lies in the continued exploration of the vast chemical space afforded by this scaffold to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target toxicities. The experimental workflows and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance these promising compounds towards clinical reality.

References

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. (URL not available)
  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (URL not available)
  • Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. MDPI. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (URL not available)
  • Discovery of potent Mcl-1/Bcl-xL dual inhibitors by using a hybridization strategy based on structural analysis of target proteins. EMBL-EBI. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. PubMed. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas. PMC. [Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. (URL not available)
  • Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (URL not available)
  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Evaluation and Critical Assessment of Putative MCL-1 Inhibitors. PubMed. [Link]

  • Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors. MDPI. [Link]

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL not available)
  • Preparation of 4-aminosalicylic acid. PrepChem.com. [Link]

  • Synthesis of some sulfa drug derivatives as antibacterial agents. (URL not available)
  • Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain. PubMed. [Link]

  • Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]

  • Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. PubMed. [Link]

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ResearchGate. [Link]

  • Bioactive sulfonyl hydrazones with alkyl derivative: Characterization, ADME properties, molecular docking studies and investigation of inhibition on choline esterase enzymes for the diagnosis of Alzheimer's disease. PubMed. [Link]

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A Comprehensive Safety & Handling Guide for 2-Hydroxy-5-(methylsulfonyl)benzoic Acid: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the safe handling, storage, and emergency management of 2-Hydroxy-5-(methylsulfonyl)benzoic acid (CAS No: 144964-13-8). Designed for researchers, scientists, and drug development professionals, this whitepaper moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to risk mitigation in the laboratory.

Section 1: Chemical Identity and Physicochemical Profile

This compound is an organic compound whose structure incorporates a benzoic acid moiety, a hydroxyl group, and a methylsulfonyl group. This combination of functional groups dictates its chemical reactivity and its toxicological profile. The acidic nature of the carboxylic acid and the phenolic hydroxyl group, combined with the electron-withdrawing sulfonyl group, makes the compound a notable skin, eye, and respiratory irritant. Understanding this structural basis is fundamental to appreciating the hazards it presents.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 144964-13-8PubChem[1]
Molecular Formula C₈H₈O₅SPubChem[1]
Molecular Weight 216.21 g/mol ChemicalBook[2]
Appearance Solid (form may vary)General
Melting Point 201-203 °CChemicalBook[2]
Boiling Point 490.2 ± 45.0 °C (Predicted)ChemicalBook[2]
Density 1.520 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 2.29 ± 0.10 (Predicted)ChemicalBook[2]

Section 2: Comprehensive Hazard Identification and GHS Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.[1] These classifications are not merely labels; they are indicators of specific, predictable biological interactions that demand rigorous control measures.

Table 2: GHS Hazard Classification

Hazard Class & CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
STOT, Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation
  • H302 - Harmful if swallowed: This classification indicates significant acute toxicity upon ingestion. The mechanism is not specified, but absorption through the gastrointestinal tract can lead to systemic effects.

  • H315 & H319 - Causes skin and serious eye irritation: The acidic nature of the compound makes it corrosive to tissues on contact. For skin, this manifests as irritation, redness, and inflammation.[3][4] For eyes, the consequence is more severe, with potential for significant damage if not addressed immediately and thoroughly.[3][5]

  • H335 - May cause respiratory irritation: As a fine solid or dust, the compound can be easily inhaled.[5] Its irritant nature will affect the mucous membranes of the entire respiratory tract, leading to coughing, inflammation, and discomfort.[3][6]

Section 3: Proactive Risk Assessment and Mitigation Protocols

A proactive safety culture is built on understanding risks and implementing self-validating control systems. The following protocols are designed to mitigate the specific hazards identified in Section 2.

Engineering Controls: The First Line of Defense

The primary risk associated with this solid compound is the generation and inhalation of dust. Therefore, all handling operations must be designed to contain airborne particulates.

  • Primary Handling: All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood. This is non-negotiable and serves to protect the user from respiratory exposure (mitigating H335).

  • Ventilation: The laboratory must be equipped with general ventilation that ensures at least 10-12 air changes per hour to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense, but it must be selected with precision. The following workflow guides the user to the appropriate level of protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures & PPE Start Task: Handling 2-Hydroxy-5- (methylsulfonyl)benzoic acid CheckInhalation Risk of Inhalation? (e.g., weighing, transfer) Start->CheckInhalation CheckContact Risk of Skin/Eye Contact? CheckInhalation->CheckContact No (unlikely) EngControl Mandatory: Use Chemical Fume Hood CheckInhalation->EngControl Yes EyeProtection Mandatory: ANSI Z87.1-rated Safety Goggles CheckContact->EyeProtection Yes EngControl->CheckContact BodyProtection Standard: Lab Coat (buttoned) EyeProtection->BodyProtection HandProtection Mandatory: Nitrile Gloves (check compatibility) BodyProtection->HandProtection FinalPPE Complete PPE Assembled HandProtection->FinalPPE

Caption: PPE Selection Workflow for Handling the Compound.

  • Eye Protection (H319): Chemical safety goggles are mandatory. Standard safety glasses do not provide an adequate seal against dust. A face shield should be worn over goggles if there is a significant risk of splashing during dissolution.

  • Skin and Body Protection (H315): A standard laboratory coat, fully buttoned, is required. Nitrile gloves are the minimum requirement for hand protection; users should always check the manufacturer's compatibility data. Contaminated gloves must be removed carefully and replaced immediately.[7]

  • Respiratory Protection (H335): When engineering controls (fume hood) are properly used, a respirator is not typically required. However, for large-scale transfers or spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator with P100 (HEPA) filters is necessary.

Safe Handling and Storage Protocol

Meticulous technique is essential for preventing exposure and maintaining compound integrity.

  • Preparation: Before handling, ensure the fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Handling:

    • Wear all PPE as determined by the protocol above.

    • To minimize dust, do not pour the solid. Use a clean spatula to carefully transfer the material.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the primary container tightly closed when not in use.[4][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[5][8]

    • The container must be kept tightly sealed to prevent absorption of moisture.

    • Store away from incompatible materials, particularly strong oxidizing agents, which could initiate a hazardous reaction.[5][8]

Section 4: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Accidental Release / Spill Response

The primary objective during a spill is to contain the material safely without creating dust.

Spill_Response_Workflow Spill Solid Spill Detected Alert Alert personnel in the area Restrict access Spill->Alert PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Consider respirator if large spill Alert->PPE Contain Cover spill with plastic sheet to prevent dust generation PPE->Contain Collect GENTLY sweep or scoop material into a labeled waste container DO NOT use a dry brush Contain->Collect Decon Decontaminate the area with a damp cloth Collect->Decon Dispose Dispose of all waste as hazardous chemical waste Decon->Dispose Report Report incident to Lab Supervisor Dispose->Report

Caption: Step-by-step workflow for a solid chemical spill.

First Aid Measures: Immediate Actions

Table 3: First Aid Protocols by Exposure Route

Exposure RouteProtocolCausality and Rationale
Eye Contact (H319) Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. The 15-minute flush is critical to ensure the complete removal of the irritating solid and to dilute any dissolved acidic compound, minimizing tissue damage.
Skin Contact (H315) Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.Thorough washing is required to remove all solid particles from the skin. Soap helps in emulsifying and removing the compound more effectively than water alone.
Inhalation (H335) Move the person to fresh air and keep them in a position comfortable for breathing.[3][5][6] If the person feels unwell, call a Poison Control Center or seek medical attention. Removing the individual from the contaminated atmosphere is the priority. Fresh air helps to clear the irritant from the respiratory tract.
Ingestion (H302) Rinse mouth thoroughly with water. Do NOT induce vomiting. [10] Call a Poison Control Center or seek immediate medical attention.[3][6]Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth removes residual material. Immediate medical attention is required due to the "Harmful if swallowed" classification.
Fire-Fighting Strategy
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][9]

  • Specific Hazards: The compound itself may be combustible at high temperatures.[11] Thermal decomposition will produce hazardous gases, including toxic sulfur oxides (SOx) and carbon oxides (CO, CO₂).[5]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these toxic decomposition products.[5][9]

Section 5: Toxicological and Ecological Profile

  • Toxicological Summary: The known toxicological profile is defined by its GHS classifications: it is an acute oral toxin of moderate severity and a significant irritant to the skin, eyes, and respiratory system.[1] No data is available regarding chronic effects, carcinogenicity, or mutagenicity; therefore, the As Low As Reasonably Achievable (ALARA) principle for exposure should be strictly followed.

Section 6: Disposal Considerations

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[3][5] Adhere to all local, state, and federal regulations for chemical waste disposal.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid. American Chemical Society. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]

Sources

Technical Deep Dive: The Role of 2-Hydroxy-5-(methylsulfonyl)benzoic Acid in Benzamide Pharmacochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of substituted benzamide antipsychotics, 2-Hydroxy-5-(methylsulfonyl)benzoic acid (CAS: 53908-28-4) occupies a dual role as both a critical synthetic intermediate and a primary degradation marker. While often overshadowed by its O-methylated derivative (the direct precursor to Tiapride ), this phenolic acid represents the mechanistic "pivot point" in the cost-effective "Salicylic Acid Route" for benzamide synthesis.

This guide analyzes the molecule's utility in converting commodity salicylic acid into high-value D2/D3 receptor antagonists, details its behavior as a Critical Quality Attribute (CQA) in stability testing, and provides optimized protocols for its manipulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the reactivity of this molecule requires analyzing its electronic push-pull system. The ortho-hydroxy group acts as an electron donor (activating), while the meta-carboxylic and para-methylsulfonyl groups act as strong electron withdrawers.

PropertySpecificationRelevance to Synthesis
CAS Registry 53908-28-4Unique identifier for regulatory filing.
IUPAC Name 2-Hydroxy-5-methanesulfonylbenzoic acidDefines substitution pattern (5-position is critical).
Molecular Weight 216.21 g/mol Stoichiometric calculations for methylation.
pKa (COOH) ~2.5 - 3.0Acidic; requires buffering during selective O-methylation.
pKa (Phenol) ~8.5 - 9.5Lower than unsubstituted phenol due to electron-withdrawing

.
Solubility DMSO, MeOH (High); Water (Low at pH < 2)Allows precipitation-based purification from acidic media.

Synthetic Utility: The "Salicylic Acid Route"[10]

While many industrial processes start with o-Anisic acid (2-methoxybenzoic acid) to avoid methylation steps, the "Salicylic Acid Route" remains a dominant strategy due to the low cost of salicylic acid. In this pathway, this compound is the obligate intermediate .

Mechanistic Pathway

The synthesis relies on the regioselective electrophilic aromatic substitution of salicylic acid.

  • Chlorosulfonation: Salicylic acid is treated with chlorosulfonic acid. The -OH group (ortho/para director) and -COOH (meta director) cooperatively direct the incoming sulfonyl group to position 5.

  • Reduction & Methylation: The resulting sulfonyl chloride is reduced (typically via sodium sulfite) to the sulfinate, which is then methylated to form the methylsulfonyl group.

  • The Pivot (The Topic Molecule): This yields This compound .[1]

  • O-Methylation (The Bridge): To synthesize Tiapride, the phenolic hydroxyl must be methylated. This is the most sensitive step; reaction conditions must prevent ester hydrolysis or decarboxylation.

Visualization of the Pathway

The following diagram illustrates the transformation logic from Salicylic Acid to the Tiapride Precursor.

SynthesisPathway Salicylic Salicylic Acid (Starting Material) ChloroInt 5-Chlorosulfonyl Intermediate Salicylic->ChloroInt Chlorosulfonic acid (Electrophilic Subst.) Target 2-Hydroxy-5-(methylsulfonyl) benzoic acid (THE TOPIC MOLECULE) ChloroInt->Target 1. Na2SO3 (Red) 2. MeI/DMS (Alkylation) MethoxyDeriv 2-Methoxy-5-(methylsulfonyl) benzoic acid (Tiapride Precursor) Target->MethoxyDeriv DMS / NaOH (O-Methylation) Tiapride Tiapride (API) MethoxyDeriv->Tiapride Amidation w/ Diethylaminoethylamine

Figure 1: The strategic position of the hydroxy-sulfone intermediate in the synthesis of Tiapride.

Critical Quality Attributes (CQA) & Impurity Profiling

In drug development, this molecule is not just a building block; it is a known degradation impurity (often designated as Impurity VII in pharmacopoeial monographs) [1].

Degradation Mechanism

Tiapride contains an aryl methyl ether. Under forced degradation conditions (strong acid/high heat) or long-term storage, ether cleavage (O-demethylation) can occur.

  • Reaction: Ar-OCH

    
     + H
    
    
    
    
    
    Ar-OH + CH
    
    
  • Result: Reversion to this compound derivatives.

Analytical Detection

Researchers must validate HPLC methods to separate the Hydroxy-acid (more polar) from the Methoxy-acid (less polar) and the API.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile gradient.

  • Retention Logic: The free phenol (Hydroxy form) will typically elute earlier than the methoxy derivative due to hydrogen bonding capability with the aqueous phase.

Detailed Experimental Protocols

These protocols are synthesized from industrial patent literature and process chemistry optimization studies [2, 3].

Protocol A: Synthesis of this compound

Objective: Conversion of Salicylic Acid to the Hydroxy-Sulfone.

Reagents:

  • Salicylic Acid (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Sodium Sulfite (2.5 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq) or Methyl Iodide.

  • Sodium Hydroxide (NaOH).

Step-by-Step:

  • Chlorosulfonation: Charge Chlorosulfonic acid into a glass-lined reactor. Cool to <10°C.

  • Slowly add Salicylic Acid over 2 hours, maintaining temperature <15°C (Exothermic!).

  • Heat gradually to 60°C and hold for 4 hours to ensure complete conversion to 5-chlorosulfonylsalicylic acid.

  • Quench: Pour the reaction mass onto crushed ice/water. Filter the precipitated sulfonyl chloride.

  • Reduction: Suspend the wet cake in water. Add Sodium Sulfite (

    
    ) while maintaining pH 7-8 with NaOH. Heat to 50°C for 2 hours. This generates the 5-sulfinate.[2][3]
    
  • Methylation: Add DMS dropwise to the sulfinate solution at 40°C. Stir for 3 hours.

  • Isolation: Acidify with HCl to pH 1. The target This compound precipitates as a white solid.

  • Purification: Recrystallize from water/methanol.

Protocol B: O-Methylation to the Tiapride Precursor

Objective: Conversion of the Hydroxy-acid to 2-Methoxy-5-(methylsulfonyl)benzoic acid.

Reagents:

  • This compound (1.0 eq)

  • Dimethyl Sulfate (DMS) (2.2 eq - excess needed for esterification + etherification)

  • Acetone (Solvent)[4]

  • Potassium Carbonate (

    
    ) (anhydrous)
    

Step-by-Step:

  • Dissolve the Hydroxy-acid in Acetone.

  • Add

    
     (3.0 eq). The weak base promotes phenolic deprotonation without aggressive hydrolysis.
    
  • Add DMS dropwise at reflux temperature.

  • Reflux for 6-8 hours. This forms Methyl 2-methoxy-5-(methylsulfonyl)benzoate (The double methylated species).[1]

  • Saponification: Distill off acetone. Add 10% NaOH solution and reflux for 1 hour to hydrolyze the methyl ester back to the carboxylic acid, leaving the methyl ether intact.

  • Isolation: Acidify to pH 2. The 2-Methoxy-5-(methylsulfonyl)benzoic acid precipitates.

Structural & Impurity Logic Diagram

The following diagram details the impurity relationships critical for regulatory stability testing (ICH Q3A/B).

ImpurityLogic Tiapride Tiapride (API) (Benzamide Core) ImpurityA Impurity: Amide Hydrolysis (2-Methoxy-5-methylsulfonyl benzoic acid) Tiapride->ImpurityA Acid/Base Hydrolysis ImpurityB Impurity: Ether Cleavage (2-Hydroxy-5-methylsulfonyl benzamide derivative) Tiapride->ImpurityB Demethylation (Strong Acid) TargetImp Deep Degradant 2-Hydroxy-5-(methylsulfonyl) benzoic acid ImpurityA->TargetImp Demethylation ImpurityB->TargetImp Hydrolysis

Figure 2: Degradation pathways leading to the formation of the hydroxy-acid in stability samples.

References

  • European Pharmacopoeia Commission. (2016). Tiapride Hydrochloride Monograph: Impurity Analysis.[5] European Directorate for the Quality of Medicines.

  • Sun, Z., et al. (2023).[1] "Synthesis of Tiapride Hydrochloride: Process Improvement." Chinese Journal of Pharmaceuticals, 54(10), 1429-1432.[1] [1]

  • LookChem. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic acid Synthesis and Technical Data.

  • PubChem. (2025). 2-Hydroxy-5-(methylsulfanyl)benzoic acid Compound Summary. National Library of Medicine.

Sources

Metabolic Degradation Products of Tiapride and Sultopride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic degradation (biotransformation) and analytical characterization of Tiapride and Sultopride. It is designed for researchers requiring a rigorous understanding of the pharmacokinetic fate and detection of these substituted benzamides.

Executive Summary

Tiapride and Sultopride are atypical antipsychotics belonging to the substituted benzamide class (orthopramides). Unlike phenothiazines or butyrophenones, which undergo extensive hepatic metabolism, these compounds are characterized by high hydrophilicity and metabolic stability .

  • Primary Fate: Renal excretion of the unchanged parent compound (>70–90%).

  • Metabolic Pathway: Biotransformation is a minor elimination route. The degradation products are formed primarily via N-dealkylation and oxidation (N-oxidation or C-oxidation on the pyrrolidine ring).

  • Clinical Significance: Due to low cytochrome P450 (CYP) affinity, these drugs exhibit a low potential for metabolic drug-drug interactions (DDIs) but require dose adjustment in renal impairment.

Chemical Architecture & Metabolic Stability

The resistance of Tiapride and Sultopride to extensive hepatic degradation is encoded in their chemical structure. Both possess a polar sulfonyl/sulfamoyl group and a basic nitrogen side chain, rendering them highly water-soluble at physiological pH.

FeatureTiaprideSultopride
IUPAC Name N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulfonyl)benzamideN-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
Core Structure Benzamide with acyclic diethylamine side chainBenzamide with cyclic pyrrolidine side chain
Lipophilicity (LogP) Low (~0.1)Moderate (~1.6)
Bioavailability ~75%~80–90%
Protein Binding Negligible (<10%)Low (<25%)

Metabolic Degradation Pathways

Although minor, the metabolic degradation of these compounds produces specific metabolites detectable in plasma and urine.

Tiapride Biotransformation

Tiapride undergoes minimal Phase I metabolism. No significant Phase II conjugates (glucuronides/sulfates) are observed in humans.

  • Pathway A: N-Dealkylation (Major Metabolite of the Minor Pathway)

    • Mechanism:[1][2][3] Oxidative removal of an ethyl group from the diethylamine tail.

    • Product:N-desethyltiapride .[1][4][5][6][7]

    • Enzymes:[2][8] Likely CYP2D6/CYP3A4 (low affinity).

  • Pathway B: N-Oxidation

    • Mechanism:[1][2][3] Oxidation of the tertiary amine nitrogen.

    • Product:Tiapride N-oxide .[1][6]

Sultopride Biotransformation

Sultopride follows a similar fate but with distinct oxidation products due to its pyrrolidine ring.

  • Pathway A: Pyrrolidine Oxidation (Lactam Formation)

    • Mechanism:[1][2][3] Oxidation at the C-5 position of the pyrrolidine ring.

    • Product:5-Oxo-sultopride (often cited as "Oxo-sultopride").

  • Pathway B: O-Demethylation [9]

    • Mechanism:[1][2][3] Removal of the methyl group from the ortho-methoxy substituent.

    • Product:O-desmethylsultopride .[9]

  • Pathway C: N-Dealkylation

    • Mechanism:[1][2][3] Loss of the ethyl group from the pyrrolidine nitrogen.

    • Product:N-desethylsultopride .[5]

Visualization of Metabolic Pathways

The following diagram illustrates the biotransformation logic for both compounds.

MetabolicPathways cluster_0 Tiapride Metabolism cluster_1 Sultopride Metabolism Tiapride TIAPRIDE (Parent) NDesethylT N-desethyltiapride (Loss of Ethyl) Tiapride->NDesethylT N-dealkylation TiaprideNOx Tiapride N-oxide (N-Oxidation) Tiapride->TiaprideNOx N-oxidation RenalT Renal Excretion (Unchanged ~70%) Tiapride->RenalT Sultopride SULTOPRIDE (Parent) OxoSult 5-Oxo-sultopride (Pyrrolidine Oxidation) Sultopride->OxoSult C-oxidation ODesmethylS O-desmethylsultopride (Methoxy Cleavage) Sultopride->ODesmethylS O-demethylation NDesethylS N-desethylsultopride (N-Dealkylation) Sultopride->NDesethylS N-dealkylation RenalS Renal Excretion (Unchanged ~90%) Sultopride->RenalS

Caption: Comparative metabolic fate of Tiapride and Sultopride. Green nodes indicate the primary elimination route (renal); Red nodes indicate minor metabolic degradation products.

Analytical Protocol: Detection & Quantification

To isolate and identify these metabolic products, a robust LC-MS/MS workflow is required. The following protocol is self-validating through the use of Internal Standards (IS).

Sample Preparation (Protein Precipitation)

Rationale: Both drugs are polar. Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane) yields poor recovery. Protein Precipitation (PP) or SPE is preferred.

  • Aliquot: Transfer 100 µL of plasma/urine into a centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Tiapride-d3 or Sulpiride).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: Acidification helps break protein binding (though low) and prepares the analyte for positive mode ionization.

  • Centrifugation: Vortex for 30s, then centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer clear supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: C18 (Reverse Phase) is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention for these polar metabolites, separating them from the solvent front.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.[3][10]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

MRM Transition Table

The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Mechanism of Fragmentation
Tiapride 329.2256.1Loss of diethylamine side chain
N-desethyltiapride 301.1256.1Loss of mono-ethylamine side chain
Sultopride 355.2226.1Cleavage of amide bond/pyrrolidine loss
5-Oxo-sultopride 369.2240.1Oxidation adds +14 Da to parent
O-desmethylsultopride 341.2212.1*Loss of methyl (-14 Da) from parent

*Note: Exact product ions for Sultopride metabolites should be optimized experimentally as fragmentation energy varies by instrument. The m/z 256 fragment is characteristic of the Tiapride benzamide core.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifugation (10,000g, 10 min) Prep->Centrifuge LC LC Separation (HILIC or C18) Centrifuge->LC Ionization ESI Positive Mode (Protonation of Amine) LC->Ionization MS1 Q1: Precursor Selection (e.g., m/z 329) Ionization->MS1 CID Q2: Collision Cell (Fragmentation) MS1->CID MS2 Q3: Product Selection (e.g., m/z 256) CID->MS2 Data Quantification (Peak Area Ratio vs IS) MS2->Data

Caption: Step-by-step LC-MS/MS workflow for the isolation and quantification of benzamide metabolites.

Clinical Relevance & Toxicology

Understanding the metabolic degradation of these drugs is vital for specific patient populations.

  • Renal Impairment: Because metabolism is a minor pathway, renal clearance (

    
    ) is the rate-limiting step. In patients with kidney failure, the half-life (
    
    
    
    ) of Tiapride increases from 3 hours to >10 hours. Dose reduction is mandatory.
  • Lack of Active Metabolites: Unlike Risperidone (metabolized to Paliperidone), the metabolites of Tiapride and Sultopride (N-desethyl variants) have significantly reduced affinity for D2/D3 receptors and are considered clinically inactive.

  • Drug Interactions: The lack of heavy CYP450 involvement means these drugs are "metabolically silent" regarding DDIs. They do not significantly induce or inhibit CYP enzymes, making them safer for polypharmacy in elderly patients compared to first-generation antipsychotics.

References

  • Kobari, T., et al. (1985).[9] Biotransformation of sultopride in man and several animal species.[9][11] Xenobiotica.[8][9]

  • Rey, E., et al. (1982). Pharmacokinetics of tiapride and absolute bioavailability of three extravascular forms. International Journal of Clinical Pharmacology, Therapy, and Toxicology.

  • Norman, T. R., et al. (1987). Pharmacokinetics of benzamide antipsychotics in man.[9] Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • Nielsen, K. K., et al. (2004). Determination of tiapride in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Archives of Pharmacal Research.

  • Muni.cz. (n.d.). Clinical pharmacology of antipsychotics: Pharmacokinetics. Masaryk University.

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Methodological & Application

Using 2-Hydroxy-5-(methylsulfonyl)benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydroxy-5-(methylsulfonyl)benzoic Acid in Benzamide Neuroleptic Synthesis

Abstract & Strategic Significance

This compound (HMSBA) is a critical scaffold in the synthesis of substituted benzamide antipsychotics, most notably Tiapride and Sultopride . While often overshadowed by its downstream methoxy-derivative, HMSBA serves two distinct, high-value roles in pharmaceutical development:

  • Synthetic Precursor: It provides a cost-effective entry point for the 2-methoxy-5-(methylsulfonyl)benzoic acid intermediate via regioselective O-methylation, avoiding the hazardous chlorosulfonation of anisic acid.

  • Critical Quality Attribute (CQA) Standard: As the primary hydrolysis degradant of Tiapride (Impurity III/B), HMSBA is an essential reference standard for stability-indicating HPLC methods required by ICH Q3A/B guidelines.

This guide details the protocols for converting HMSBA into the Tiapride core and utilizing it as an analytical standard for impurity profiling.

Chemical Reactivity & Fate Mapping

To effectively utilize HMSBA, one must understand its electronic environment. The sulfonyl group at the C5 position is strongly electron-withdrawing (


), which significantly increases the acidity of the carboxylic acid and the phenol compared to salicylic acid.

Key Reactivity Challenges:

  • Regioselectivity: In basic media, both the carboxylate and phenoxide are formed. Selective methylation of the phenol (without permanently esterifying the acid) requires precise pH control.

  • Vinylogous Activation: In the final drug (Tiapride), the ortho-methoxy group acts as a vinylogous ester, activated by the para-sulfone.[1] This makes the ether linkage susceptible to hydrolysis, reverting the drug back to HMSBA under acidic/basic stress.

Diagram 1: The Tiapride Synthetic & Degradation Pathway

TiapridePathway HMSBA 2-Hydroxy-5-(methylsulfonyl) benzoic acid (HMSBA) MethoxyInt 2-Methoxy-5-(methylsulfonyl) benzoic acid (Key Intermediate) HMSBA->MethoxyInt Regioselective O-Methylation Tiapride Tiapride (API) MethoxyInt->Tiapride Amidation (N,N-diethylaminoethylamine) Tiapride->HMSBA Acid/Base Hydrolysis Impurity Degradation Product (Hydrolysis)

Protocol A: Regioselective O-Methylation (Synthesis)

Objective: Convert HMSBA to 2-methoxy-5-(methylsulfonyl)benzoic acid. Challenge: Prevent formation of the methyl ester byproduct, or design a workflow where the ester is hydrolyzed in situ.

Expert Insight: While weak bases (K₂CO₃) in acetone are common for phenols, the high acidity of the carboxylic acid in HMSBA consumes the base rapidly. The most robust industrial method employs a "over-methylate then hydrolyze" strategy or a controlled pH aqueous method. The protocol below uses the aqueous pH-controlled method to minimize organic solvent waste (Green Chemistry).

Materials:
  • Substrate: HMSBA (1.0 eq)

  • Reagent: Dimethyl Sulfate (DMS) (1.2 eq) [DANGER: Highly Toxic]

  • Base: 30% NaOH solution

  • Solvent: Water[2][3]

  • Quench: Ammonium hydroxide

Step-by-Step Methodology:
  • Dissolution: In a jacketed reactor, suspend HMSBA (100 g, 0.43 mol) in water (500 mL).

  • Salt Formation: Slowly add 30% NaOH while monitoring internal temperature (keep < 30°C) until pH reaches 10.5–11.0. The solution should become clear (formation of disodium salt).

  • Controlled Methylation:

    • Cool the reaction mass to 15–20°C.

    • Begin dropwise addition of Dimethyl Sulfate (DMS).

    • Simultaneously add NaOH solution to maintain pH strictly between 9.0 and 10.0 .

    • Reasoning: At pH > 11, DMS hydrolyzes rapidly. At pH < 9, the phenoxide protonates, stopping the reaction.

  • Reaction Monitoring: Agitate for 4 hours. Monitor by HPLC (See Protocol B). Target: < 1.0% unreacted phenol.

  • Workup (Ester Hydrolysis):

    • If methyl ester byproduct is observed (>2%), raise pH to 12.0 and heat to 60°C for 1 hour. This selectively saponifies the ester while leaving the methyl ether intact.

  • Isolation:

    • Cool to 20°C.

    • Acidify with HCl to pH 1.0. The product, 2-methoxy-5-(methylsulfonyl)benzoic acid, will precipitate.[4]

    • Filter and wash with ice-cold water.

  • Drying: Vacuum dry at 55°C.

Expected Yield: 88–92% Purity: > 99.0% (HPLC)

Protocol B: Analytical Standard & Impurity Profiling

Objective: Quantify HMSBA as "Impurity B" in Tiapride bulk drug substance. Regulatory Context: ICH Q3A requires reporting impurities >0.05%. HMSBA elutes early due to its polarity.

HPLC Conditions (USP/EP Aligned)
ParameterSpecification
Column C18 End-capped (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 2.5): Dissolve 1.36g KH₂PO₄ in 1L water, adjust with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 240 nm (Max absorbance of sulfonyl benzamides)
Column Temp 30°C
Injection Vol 20 µL
Gradient Program:
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
5.0955Isocratic Hold (Elution of HMSBA)
25.04060Gradient Ramp (Elution of Tiapride)
30.04060Wash
35.0955Re-equilibration

Validation Criteria:

  • Retention Time (RT): HMSBA ≈ 4.5–5.5 min; Tiapride ≈ 18–20 min.

  • Resolution (Rs): > 2.0 between HMSBA and solvent front.

  • LOD: 0.02% (w/w).

Handling & Stability Data

  • Storage: Store HMSBA in tightly closed containers at room temperature. It is hygroscopic.

  • Stability: Stable under oxidative conditions (sulfone is fully oxidized). Susceptible to decarboxylation only at extreme temperatures (>200°C).

  • Safety: The sulfonyl group increases lipophilicity compared to salicylic acid, potentially increasing skin absorption. Use standard PPE.

References

  • Sun, Z., et al. (2023).[5] "Synthesis of Tiapride Hydrochloride." Chinese Journal of Pharmaceuticals, 54(10), 1429-1432.[5] Link[5]

  • Rankovic, K., et al. (2016). "TLC determination of tiapride hydrochloride and its impurities in pharmaceuticals." Journal of Liquid Chromatography & Related Technologies, 39(16), 782-789. Link

  • European Pharmacopoeia (Ph. Eur.) . "Tiapride Hydrochloride Monograph: Impurity B." Link

  • Xu, W.L., et al. (2018).[6] "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." IOP Conference Series: Materials Science and Engineering, 382, 022064.[6] Link[6]

  • US Patent 5055605 . "Process for the preparation of sulfonyl-benzoic acids."[4][6][7][8][9] Link

Sources

Amide coupling reactions involving 5-(methylsulfonyl)salicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Coupling of 5-(Methylsulfonyl)salicylic Acid

Executive Summary

Coupling 5-(methylsulfonyl)salicylic acid (5-MSA) with amines presents a unique intersection of steric and electronic challenges. Unlike standard benzoic acids, 5-MSA contains an ortho-phenolic hydroxyl group and a strongly electron-withdrawing sulfonyl moiety at the 5-position.

This configuration creates a "Push-Pull" electronic environment:

  • The Pull (5-SO₂Me): Increases the acidity of both the carboxylic acid and the phenol (

    
     of phenol drops significantly below 10), making the phenoxide highly nucleophilic under basic conditions.
    
  • The Push (2-OH): The ortho-hydroxyl group acts as an intramolecular nucleophile, capable of attacking activated carboxylates to form cyclic side products (benzo[e]-1,3-oxazin-4-ones) rather than the desired amide.

This guide provides two validated protocols: a Direct Coupling Method (T3P) for rapid synthesis and a Protection-Based Method for scalable, high-purity applications.

The "Salicylate Trap": Why Standard Coupling Fails

Standard coupling reagents (HATU, EDC/HOBt) often fail with salicylic acid derivatives due to the formation of cyclic byproducts. When the carboxylic acid is activated (e.g., to an O-acylisourea or active ester), the adjacent phenol—often deprotonated by the base (DIPEA/TEA) required for the reaction—attacks the activated center.

Mechanism of Failure (The Oxazinone Pathway)

The following diagram illustrates the competitive pathway that reduces yield and contaminates the product stream when using uronium/guanidinium reagents (like HATU).

SalicylateSideReaction Start 5-MSA (Salicylic Acid) Activated Activated Ester (O-At Intermediate) Start->Activated + HATU Base Base (DIPEA) Desired Desired Amide (Product) Activated->Desired + Amine (Slow Path) SideProduct 2-Imino-oxazinone (Cyclic Byproduct) Activated->SideProduct Intramolecular Phenol Attack (Fast Path) Amine Target Amine (R-NH2)

Caption: The "Salicylate Trap" mechanism where the ortho-phenol competes with the external amine, leading to oxazinone formation (Red Path) instead of the amide.

Protocol A: Direct Coupling via T3P (Protection-Free)

Rationale: Propylphosphonic anhydride (T3P) is the reagent of choice for unprotected salicylic acids. Unlike HATU, T3P activates the carboxylate as a mixed anhydride. The geometry and kinetics of this intermediate favor intermolecular attack by the amine over intramolecular attack by the phenol. Furthermore, T3P reactions can often be run in ethyl acetate, simplifying workup.

Applicability: Rapid synthesis, library generation, non-nucleophilic amines.

Materials
  • Substrate: 5-(methylsulfonyl)salicylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry).

  • Amine: 1.1 equiv.

Step-by-Step Procedure
  • Dissolution: In a dry reaction vial, dissolve 5-(methylsulfonyl)salicylic acid (100 mg, 0.46 mmol) and the Amine (0.51 mmol, 1.1 equiv) in anhydrous EtOAc (2.0 mL).

    • Note: If the starting material is insoluble in EtOAc due to the polar sulfone, use DMF or a 1:1 EtOAc/DMF mixture.

  • Base Addition: Add Pyridine (112 µL, 1.39 mmol, 3.0 equiv) in one portion. The solution may warm slightly.

  • Activation & Coupling: Add T3P solution (50% in EtOAc, ~300 µL, 1.5 equiv) dropwise over 2 minutes.

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

    • Monitoring: Check by LC-MS.[1] The sulfone provides a distinct UV signature.

  • Workup (The "Wash" Advantage):

    • Dilute the reaction mixture with EtOAc (10 mL).

    • Wash with Water (2 x 5 mL) to remove T3P byproducts (water-soluble phosphonates).

    • Wash with 0.5 M HCl (2 x 5 mL) to remove excess pyridine/amine.

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH) if purity <95%.

Protocol B: The "Acetate Shield" (Scalable/Robust)

Rationale: For multi-gram scale-up or when coupling with expensive/complex amines, relying on kinetic selectivity (Method A) is risky. The most robust chemical engineering solution is to "mask" the phenol as an acetate. This prevents all interference.

Applicability: GMP synthesis, scale-up (>10g), valuable amines.

Workflow Diagram

AcetateRoute Step1 Step 1: Acetylation (Ac2O, H2SO4 cat.) Intermediate1 5-Mesyl-2-acetoxybenzoic acid Step1->Intermediate1 Step2 Step 2: Activation (SOCl2 or (COCl)2) Intermediate1->Step2 Step3 Step 3: Amide Coupling (Amine, DIPEA, DCM) Step2->Step3 Intermediate2 Protected Amide Step3->Intermediate2 Step4 Step 4: Deacetylation (K2CO3, MeOH/H2O) Intermediate2->Step4 Final Final Product (5-Mesylsalicylamide) Step4->Final

Caption: Four-step "Acetate Shield" workflow ensuring zero phenolic interference during the critical coupling stage.

Step-by-Step Procedure

Step 1: Acetylation

  • Suspend 5-(methylsulfonyl)salicylic acid (5.0 g) in Acetic Anhydride (15 mL).

  • Add conc. H₂SO₄ (3 drops) as catalyst.

  • Heat to 60 °C for 1 hour. The solid will dissolve.[2]

  • Pour onto crushed ice/water (100 mL). The product (O-acetyl derivative) will precipitate. Filter and dry.[3][4][5]

    • Yield Expectation: >90%.

Step 2 & 3: Activation and Coupling

  • Dissolve the O-acetyl intermediate (1.0 equiv) in DCM.

  • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir 2 hours (gas evolution).

  • Concentrate to remove excess oxalyl chloride (yields crude acid chloride).

  • Redissolve in DCM and add the Amine (1.0 equiv) and DIPEA (1.5 equiv) at 0 °C.

  • Stir at RT for 2 hours.

  • Perform standard aqueous workup.

Step 4: Deacetylation

  • Dissolve the protected amide in MeOH.

  • Add K₂CO₄ (2.0 equiv) or aqueous NH₄OH.

  • Stir at RT for 30–60 mins. (The phenol ester hydrolyzes much faster than the benzamide).

  • Acidify with 1M HCl to precipitate the final product.

Comparative Data & Troubleshooting

The following table summarizes anticipated outcomes based on chemical reactivity profiles of electron-deficient salicylic acids.

VariableProtocol A (T3P)Protocol B (Acetylation)Protocol C (HATU - Not Recommended)
Primary Risk Solubility of SM in EtOAcExtra synthetic stepsOxazinone formation (Side product)
Typical Yield 65–85%80–95% (cumulative)30–50% (variable)
Purification Simple (Aq. Wash)Crystallization often possibleDifficult (Side product is similar to product)
Scale Suitability < 5g> 100gmg scale (Library)
Time Efficiency High (1 Day)Low (3 Days)Medium
Troubleshooting Guide
  • Issue: Low conversion with T3P.

    • Fix: The sulfonyl group deactivates the carboxylate slightly. Increase T3P to 3.0 equiv and heat to 50 °C. Ensure the solvent is strictly anhydrous.

  • Issue: Product is water-soluble (lost in workup).

    • Fix: If your amine is polar, do not wash with water. Use saturated NH₄Cl. Extract with 10% MeOH/DCM instead of EtOAc.

  • Issue: Deacetylation hydrolyzes the amide bond too.

    • Fix: This is rare for benzamides, but if it happens, switch from K₂CO₃/MeOH to mild ammonolysis (7N NH₃ in MeOH) at 0 °C.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

  • Bozell, J. J., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU.[7] ACS Omega, 3(1), 1077–1084. Link

  • Wissenbach, D., et al. (2011). Propanephosphonic Acid Anhydride (T3P) – A Benign Reagent for Diverse Applications. Synthesis, 2011(10), 1504-1516. Link

Sources

Solvent selection for 2-Hydroxy-5-(methylsulfonyl)benzoic acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solvent Selection for 2-Hydroxy-5-(methylsulfonyl)benzoic Acid Extraction

Part 1: Executive Summary & Strategic Rationale

The Challenge: Extracting This compound (HMSBA) presents a unique physicochemical paradox. The molecule contains a lipophilic aromatic core, a protic/acidic salicylate motif (pKa ~2.9), and a highly polar, hydrogen-bond-accepting methylsulfonyl group (


).[1] This "amphiphilic-polar" profile renders standard non-polar solvents (e.g., Hexane, Toluene) ineffective and highly polar solvents (e.g., DMSO, DMF) non-selective, as they fail to partition the target from aqueous reaction matrices.[1]

The Solution: This protocol utilizes a pH-Swing Reactive Extraction strategy coupled with a solvent system optimized for polar-protic interactions.[1] We prioritize solvents that can disrupt the strong intermolecular hydrogen bonding of the crystal lattice while maintaining immiscibility with water.

Recommended Solvent System:

  • Primary Extraction Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Crystallization Anti-Solvent: n-Heptane.[1]

  • Critical Parameter: Aqueous phase acidification to pH < 1.5 prior to extraction.[1]

Part 2: Physicochemical Profiling & Solvent Screening

To select the correct solvent, we must first profile the target molecule's behavior.

Molecular Properties
PropertyValue (Est.)Implication for Extraction
Structure Benzoic acid core + 2-OH + 5-

Dual H-bond donor (OH, COOH) and strong acceptor (

).[1][2]
pKa (COOH) ~2.5 – 3.0Must acidify to pH < 1.5 to suppress ionization (

) and ensure transfer to organic phase.[1]
pKa (Phenol) ~9.0 – 10.0At pH > 10, the molecule becomes a dianion, highly soluble in water.
LogP ~0.5 – 1.2Low lipophilicity due to the sulfone group. Requires polar organic solvents.[1]
Solvent Screening Matrix

We evaluate solvents based on Hansen Solubility Parameters (HSP) , specifically looking for high polarity (


) and hydrogen bonding (

) capability, while retaining water immiscibility.[1]
Solvent ClassRepresentativeRatingScientific Rationale
Esters Ethyl Acetate Excellent Good H-bond acceptor; moderate polarity matches the sulfone group; low toxicity (Class 3).[1]
Ethers 2-MeTHF Excellent Higher boiling point than ether; separates well from water; "Green" alternative to DCM.[1]
Chlorinated Dichloromethane (DCM)Good High solubility, but environmental/safety concerns (Class 1/2) limit use.[1] Avoid if possible.
Ketones MIBKGood Excellent for scale-up; lower water miscibility than EtOAc.[1] Good for crystallization.[1]
Alkanes Hexane/HeptanePoor Target is insoluble.[1] Use only as an anti-solvent to force precipitation.[1]
Alcohols Methanol/EthanolN/A Miscible with water; unsuitable for biphasic extraction but ideal for recrystallization.[1]

Part 3: Detailed Experimental Protocol

Objective: Isolate >95% pure HMSBA from an aqueous reaction mixture (e.g., hydrolysis of an ester or oxidation of a sulfide precursor).

Reagents & Equipment
  • Crude Matrix: Aqueous reaction mixture containing HMSBA (assumed alkaline pH ~10-12).[1]

  • Acid: 6M Hydrochloric Acid (HCl).[1][3]

  • Solvent: Ethyl Acetate (HPLC Grade).[1]

  • Wash Solution: Saturated Brine (NaCl).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][4]
    
  • Equipment: Separatory funnel, pH meter, Rotary evaporator, Vacuum filtration setup.[1]

Step-by-Step Workflow

Step 1: pH Adjustment (The "Swing") [1]

  • Cool the crude aqueous mixture to 0–5°C to minimize thermal degradation.

  • Slowly add 6M HCl dropwise with vigorous stirring.

  • Target pH: 1.0 – 1.5.

    • Why? The pKa of the carboxylic acid is ~2.9. According to the Henderson-Hasselbalch equation, at pH 1.0 (2 units below pKa), >99% of the molecule exists in the neutral, protonated form (

      
      ), which is essential for partitioning into the organic phase [1].[1]
      

Step 2: Liquid-Liquid Extraction

  • Transfer the acidified slurry/solution to a separatory funnel.[2]

  • Add Ethyl Acetate (Volumetric ratio 1:1 relative to aqueous phase).

  • Shake vigorously for 2–3 minutes. Vent frequently to release pressure.[1]

  • Allow phases to separate.[1] The sulfone group may increase emulsion formation; if this occurs, add a small amount of saturated brine.

  • Collect the upper organic layer.

  • Repeat: Re-extract the aqueous layer 2 more times with fresh Ethyl Acetate.

    • Note: Due to the low LogP (polarity of sulfone), a single extraction is insufficient. 3 cycles ensure >95% recovery.[1]

Step 3: Purification & Drying

  • Combine the organic extracts.

  • Wash with Saturated Brine (10% volume of organic phase) to remove trapped water and trace acid.[1]

  • Dry the organic phase over Anhydrous

    
      for 15 minutes.
    
  • Filter off the solid desiccant.

Step 4: Isolation (Crystallization) [1]

  • Concentrate the filtrate on a rotary evaporator at 40°C until 80% of the solvent is removed.

  • Anti-Solvent Addition: While stirring the concentrated residue, slowly add n-Heptane dropwise until persistent turbidity is observed.[1]

  • Cool the mixture to 0°C for 2 hours to maximize precipitation.

  • Filter the white crystalline solid and wash with cold Heptane.

  • Dry in a vacuum oven at 45°C.

Part 4: Process Visualization

The following diagram illustrates the logic flow and critical control points (CCPs) for the extraction process.

ExtractionWorkflow Start Crude Aqueous Mixture (pH > 10, Soluble Dianion) Acidify Acidification Add 6M HCl to pH < 1.5 Start->Acidify Protonation Extract Liquid-Liquid Extraction Solvent: Ethyl Acetate (3x) Acidify->Extract Generates Neutral Species PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product + EtOAc) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts + Impurities) PhaseSep->AqPhase Bottom Layer (Discard) Wash Brine Wash & Drying (Na2SO4) OrgPhase->Wash Conc Concentration Rotary Evaporation Wash->Conc Cryst Crystallization Add n-Heptane (Anti-solvent) Conc->Cryst Final Pure HMSBA Crystals Cryst->Final

Figure 1: Critical Process Flow for pH-Swing Extraction of HMSBA.[1]

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete extraction due to high polarity.[1]Switch solvent to 2-MeTHF (higher polarity than EtOAc) or increase salt concentration in aqueous phase (Salting-out effect).[1]
Emulsion Surfactant-like behavior of the sulfone/phenol.[1]Filter the biphasic mixture through a Celite pad or add more Brine.
Oiling Out Product precipitates as oil during crystallization.[1]Seed the mixture with pure crystals or slow down the addition of Heptane.
Impurity B (Methoxy) Contamination from synthesis.[1]Recrystallize using Methanol/Water (90:10) .[1] The methoxy impurity is less soluble in water than the hydroxy target.

Part 6: References

  • LibreTexts Chemistry. (2022).[1] Acid-Base Extraction. Retrieved from [Link]

  • PubChem. (2023).[1] this compound Compound Summary. Retrieved from [Link][1]

  • Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Sulfonyl-Substituted Salicylates

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonyl-substituted salicylates. This document outlines several robust synthetic strategies, offering detailed, step-by-step protocols and the scientific rationale behind key experimental choices.

Introduction

Sulfonyl-substituted salicylates are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of a sulfonyl or sulfonamide moiety onto the salicylate scaffold can modulate the parent molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel material characteristics. For instance, 5-sulfosalicylic acid is widely used as a precipitating agent for proteins in clinical chemistry and as a metal scavenger. This guide details three primary synthetic strategies for accessing these valuable compounds.

Strategic Approaches to Synthesis

The synthesis of sulfonyl-substituted salicylates can be broadly categorized into three main approaches:

  • Direct Electrophilic Sulfonation: This is the most direct method, involving the introduction of a sulfonic acid group onto the electron-rich aromatic ring of salicylic acid.

  • Synthesis via Sulfonyl Chlorides: A versatile two-step process that involves the initial formation of a salicyl-sulfonyl chloride intermediate, which can then be readily converted into a variety of sulfonamides and sulfonate esters.

  • Synthesis from Amino-Salicylates: This strategy leverages the diazotization of an amino-substituted salicylate, followed by a reaction to install the sulfonyl group.

The choice of strategy depends on the desired substitution pattern and the nature of the target molecule.

Strategy 1: Direct Electrophilic Sulfonation of Salicylic Acid

This approach is ideal for the synthesis of 5-sulfosalicylic acid, as the hydroxyl and carboxyl groups of salicylic acid direct the incoming electrophile to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the carboxyl group, sulfonation predominantly occurs at the 5-position.

Protocol 1: Synthesis of 5-Sulfosalicylic Acid

This protocol is adapted from established sulfonation procedures.[1][2]

Materials:

  • Salicylic acid

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Saturated sodium chloride solution (brine)

  • Ice

  • Deionized water

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle with a temperature controller

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, carefully add 10 g of salicylic acid.

  • With constant stirring in an ice bath, slowly add 30 mL of concentrated sulfuric acid to the salicylic acid.

  • Once the initial exotherm has subsided, slowly add 15 mL of fuming sulfuric acid (20% oleum) to the mixture.

  • Remove the ice bath and heat the reaction mixture to 100-110 °C for 2 hours. The mixture may solidify during this time.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing 150 g of crushed ice and 80 mL of saturated brine. This should be done in a fume hood with vigorous stirring.

  • Crystals of 5-sulfosalicylic acid will precipitate. Cool the mixture in an ice bath to ensure complete crystallization.[2]

  • Collect the crystals by vacuum filtration using a Buchner funnel and wash them with two portions of cold deionized water.

  • Dry the product in a desiccator or a vacuum oven at low heat.

Expected Yield: Approximately 85-95%.

Causality Behind Experimental Choices:

  • Fuming Sulfuric Acid: The use of oleum, a source of sulfur trioxide (SO₃), provides a high concentration of the active electrophile, driving the reaction to completion.

  • Heating: The sulfonation of aromatic rings is an endergonic process that requires thermal energy to overcome the activation barrier.

  • Brine and Ice: The addition of the reaction mixture to a brine-ice slurry facilitates the precipitation of the product, as 5-sulfosalicylic acid has lower solubility in a high ionic strength, cold aqueous medium.

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation SA Salicylic Acid RBF Round-Bottom Flask (Ice Bath) SA->RBF H2SO4 Conc. H₂SO₄ H2SO4->RBF Oleum Fuming H₂SO₄ Oleum->RBF Heating Heat to 100-110 °C (2 hours) RBF->Heating Stirring Quench Pour into Ice/Brine Heating->Quench Precipitation Crystallization Quench->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product 5-Sulfosalicylic Acid Drying->Product

Caption: Workflow for the direct sulfonation of salicylic acid.

Strategy 2: Synthesis via Salicyl-Sulfonyl Chlorides

This strategy offers greater versatility, as the sulfonyl chloride intermediate is a key precursor to a wide range of derivatives, including sulfonamides and sulfonate esters.

Part A: Synthesis of Salicyl-4-Sulfonyl Chloride

This protocol is based on the synthesis from 4-aminosalicylic acid.[3]

Materials:

  • 4-Aminosalicylic acid

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Sulfur dioxide

  • Copper(I) chloride

  • Glacial acetic acid

  • Ice

  • Round-bottom flask with a magnetic stirrer

  • Gas dispersion tube

  • Ice bath

Procedure:

  • Prepare a solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the solvent, which is cooled in an ice bath.

  • In a separate flask, dissolve 4-aminosalicylic acid in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the 4-aminosalicylic acid solution to form the diazonium salt. Maintain the temperature below 5 °C.

  • In the reaction vessel containing the sulfur dioxide solution, add a catalytic amount of copper(I) chloride.

  • Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into ice water to precipitate the salicylic acid-4-sulfonyl chloride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Diazotization: The conversion of the amino group to a diazonium salt creates an excellent leaving group (N₂), which is essential for the subsequent substitution reaction.

  • Sulfur Dioxide and Copper(I) Chloride: This combination is characteristic of the Sandmeyer reaction for the introduction of a sulfonyl chloride group. The copper catalyst facilitates the decomposition of the diazonium salt and the formation of the sulfonyl chloride.

Part B: Synthesis of Salicyl-Sulfonamides

This is a general protocol for the reaction of a sulfonyl chloride with an amine.[4][5]

Materials:

  • Salicyl-sulfonyl chloride (from Part A)

  • Primary or secondary amine

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)

  • A suitable solvent (e.g., dichloromethane, acetonitrile, or a biphasic system with water)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the salicyl-sulfonyl chloride in the chosen organic solvent.

  • Add the amine (1.0-1.2 equivalents) and the base (1.2-1.5 equivalents) to the solution. If using an aqueous base, the reaction is performed under Schotten-Baumann conditions.[5]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • If an organic solvent was used, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of the General Sulfonamide Synthesis:

G SulfonylChloride Salicyl-Sulfonyl Chloride Reaction Reaction (Solvent) SulfonylChloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Et₃N) Base->Reaction Product Salicyl-Sulfonamide Reaction->Product Work-up & Purification

Caption: General scheme for the synthesis of salicyl-sulfonamides.

Strategy 3: Synthesis from Amino-Salicylates (e.g., Mesalazine)

This strategy is particularly useful when the desired substitution pattern is not accessible through direct sulfonation. Mesalazine (5-aminosalicylic acid) is a common starting material.[6][7] The synthesis of mesalazine itself typically involves the nitration of salicylic acid followed by reduction.[6]

Protocol 3: Synthesis of a Sulfonyl-Substituted Salicylate from Mesalazine

This protocol outlines the conversion of the amino group of mesalazine into a sulfonyl chloride, which can then be further functionalized.

Materials:

  • Mesalazine (5-aminosalicylic acid)

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Sulfur dioxide

  • Copper(I) chloride

  • Glacial acetic acid

  • Ice

Procedure:

The procedure is analogous to that described in Strategy 2, Part A, with mesalazine as the starting amine.

  • Prepare a solution of sulfur dioxide in glacial acetic acid with a catalytic amount of copper(I) chloride.

  • In a separate flask, diazotize mesalazine in a mixture of hydrochloric acid and water with sodium nitrite at 0-5 °C.

  • Slowly add the diazonium salt solution to the sulfur dioxide solution.

  • After the reaction is complete, isolate the 5-sulfonylchloride-salicylic acid by precipitation in ice water, followed by filtration.

Data Summary Table

StrategyStarting MaterialKey ReagentsProductTypical Yield
1 Salicylic AcidConc. H₂SO₄, Oleum5-Sulfosalicylic Acid85-95%
2A 4-Aminosalicylic AcidNaNO₂, HCl, SO₂, CuClSalicylic acid-4-sulfonyl chlorideModerate to Good
2B Salicyl-sulfonyl chlorideAmine, BaseSalicyl-sulfonamideGood to Excellent
3 MesalazineNaNO₂, HCl, SO₂, CuCl5-Sulfonylchloride-salicylic acidModerate to Good

Conclusion

The synthesis of sulfonyl-substituted salicylates can be achieved through several reliable methods. Direct sulfonation is the most straightforward route for the preparation of 5-sulfosalicylic acid. For a broader range of derivatives, including sulfonamides and sulfonate esters, the synthesis via a sulfonyl chloride intermediate is the most versatile and widely applicable strategy. The choice of the synthetic route should be guided by the desired final product and the availability of starting materials. The protocols provided herein offer a solid foundation for the successful synthesis of this important class of compounds.

References

  • Al-Janabi, F. A. H. (2022). Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives. BioMed Research International. [Link]

  • Siadati, S. A., Ebrahimzadeh, M. A., & Babanezhad, E. (2025). Synthesis routes from Salicylic acid to Mesalazine; A short Review. Tabari Biomedical Students Research Journal. [Link]

  • ResearchGate. (2021). Sulfonation of salicylic acid? [Link]

  • Katritzky, A. R., et al. (2016). Green and catalyst-free synthesis of olsalazine analogs. Synthetic Communications. [Link]

  • Li, Z., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of Organometallic Chemistry. [Link]

  • ResearchGate. (n.d.). The proposed synthetic route for the synthesis of mesalazine (5‐ASA)... [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Buchwald, S. L., & Old, D. W. (2005). Diaryl ether condensation reactions.
  • CN104072384A - Synthesis method of mesalazine. (2014).
  • Rasayan Journal of Chemistry. (2018). 5-SULFOSALICYLIC ACID (5-SSA): AN EFFICIENT ORGANOCATALYST FOR THE SYNTHESIS OF 4-METHYLCOUMARINS VIA PECHMANN CONDENSATION. [Link]

  • DE3533788C1 - Process for the preparation of sulphosalicylic acid. (1987).
  • Bioinfo Publications. (2012). Synthesis and antibacterial studies of some new amides of 5- sulphosalicylic acid. [Link]

  • Science.gov. (n.d.). sulfonic salicylic acid: Topics. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • US2852557A - 4-sulfonyl derivatives of salicylic acid. (1958).
  • Jursic, B. S., et al. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. [Link]

  • ResearchGate. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. [Link]

  • ResearchGate. (2025). 5-Sulfosalicylic acid catalyzed direct Mannich reaction in pure water. [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. [Link]

  • Semantic Scholar. (2022). Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

  • ResearchGate. (n.d.). Classical synthetic methods of sulfinate salts. [Link]

  • Asian Publication Corporation. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 2-Hydroxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Process Troubleshooting Target Molecule: 2-Hydroxy-5-(methylsulfonyl)benzoic acid (CAS: 53908-28-4) Synonyms: 5-Mesylsalicylic acid; 5-(Methylsulfonyl)-2-hydroxybenzoic acid.

Executive Summary: The "Yield Trap" Analysis

In the synthesis of this compound, researchers often encounter a "yield ceiling" of 50-60% due to three competing factors: Regioselectivity failure (during sulfonation), Decarboxylation (thermal instability of the salicylic core), and Incomplete Oxidation (stalling at the sulfoxide stage).

This guide prioritizes the Sulfide Oxidation Route (via 2-Hydroxy-5-(methylthio)benzoic acid) over the classical Chlorosulfonation route. The oxidation route, when catalyzed correctly, offers the highest atom economy and yield potential (>90%) by avoiding the harsh conditions that trigger decarboxylation.

Module 1: The "Golden Route" – Catalytic Oxidation

This protocol maximizes yield by utilizing a Sodium Tungstate (


)  catalyzed oxidation. Unlike Permanganate (which risks ring oxidation) or mCPBA (which generates high organic waste and purification loss), the Tungstate/Hydrogen Peroxide system is highly specific for sulfur, water-soluble, and "green."
Optimized Protocol
ParameterSpecificationRationale (The "Why")
Precursor 2-Hydroxy-5-(methylthio)benzoic acidCommercially available or easily synthesized via electrophilic sulfenylation. Avoids the need for difficult demethylation steps later.[1]
Oxidant 30-35%

(2.5 equivalents)
Excess is required to push past the sulfoxide intermediate (

) to the sulfone (

).
Catalyst

(1-2 mol%)
Lowers the activation energy for the second oxidation step (sulfoxide

sulfone), which is the kinetic bottleneck.
Solvent Water or Water/Acetic Acid (10:1)The product precipitates from acidic water; organic solvents trap the product, leading to isolation losses.
Temp Control Start < 20°C, Ramp to 60°CCritical: The first oxidation (Sulfide

Sulfoxide) is highly exothermic. Uncontrolled heat here causes decarboxylation.
Step-by-Step Workflow
  • Dissolution: Suspend 10.0 g of 2-Hydroxy-5-(methylthio)benzoic acid in 50 mL of water containing 1 mol% Sodium Tungstate.

  • Primary Oxidation (Exotherm Control): Add the first equivalent of

    
     dropwise while maintaining internal temperature below 25°C  using an ice bath. Note: The mixture will turn yellow/orange transiently.
    
  • Secondary Oxidation (Driving Completion): Add the remaining 1.5 equivalents of

    
    . Remove the ice bath and heat the mixture to 60°C  for 2-3 hours.
    
    • Checkpoint: Monitor via TLC or HPLC. If the "Sulfoxide" peak persists, add 0.2 eq

      
       and extend heating.
      
  • Crystallization: Cool the mixture slowly to 4°C. The sulfone is less soluble than the sulfoxide and will crystallize out.

  • Filtration: Filter the white solid. Wash with ice-cold water to remove residual catalyst.

Module 2: Visualizing the Pathway & Failure Points

The following diagram illustrates the oxidation pathway and where yields are typically lost.

OxidationPathway cluster_legend Critical Control Points Start Sulfide Precursor (2-Hydroxy-5-(methylthio)benzoic acid) Sulfoxide Sulfoxide Intermediate (Yield Trap 1) Start->Sulfoxide H2O2 (1 eq) Fast, Exothermic RingOx By-product: Quinones/Ring Degradation Start->RingOx KMnO4 or Uncontrolled Temp Target Target Sulfone (this compound) Sulfoxide->Target H2O2 (1.5 eq) + Na2WO4 Slow, Requires 60°C Decarb By-product: 4-(methylsulfonyl)phenol Target->Decarb Temp > 80°C Prolonged Reflux

Caption: The oxidation pathway from sulfide to sulfone. Note that the second step (Sulfoxide to Sulfone) is the kinetic bottleneck requiring catalysis, while excessive heat leads to irreversible decarboxylation.

Module 3: Troubleshooting & FAQs

Q1: My yield is good, but the melting point is low (broad range). What is the impurity?

Diagnosis: You likely have Sulfoxide contamination . Technical Explanation: The oxidation of sulfide to sulfoxide is fast, but sulfoxide to sulfone is slow. If you stop the reaction too early or don't use a catalyst (like Tungstate), you isolate a mixture of Sulfoxide (


) and Sulfone (

). Corrective Action:
  • Do not recrystallize immediately (difficult separation).

  • Re-suspend the crude solid in water, add 10% fresh

    
     and catalyst, and heat to 60°C for another hour. This "polishing" step converts the remaining impurity to the product.
    
Q2: I see gas evolution during the reaction, and my yield is dropping.

Diagnosis: Decarboxylation is occurring. Technical Explanation: Salicylic acids are prone to thermal decarboxylation because the ortho-hydroxyl group stabilizes the transition state. This is accelerated at temperatures >80°C or in strongly acidic media. Corrective Action:

  • Strictly limit reaction temperature to 60-65°C .

  • Ensure the pH is not extremely acidic (pH < 1). The Tungstate reaction works well at pH 2-4.

Q3: Can I use the Kolbe-Schmitt reaction on 4-(methylsulfonyl)phenol instead?

Diagnosis: Not Recommended for high yields. Technical Explanation: The Kolbe-Schmitt reaction requires a nucleophilic phenoxide ring to attack


. The sulfone group (

) is a strong electron-withdrawing group (EWG), which severely deactivates the ring, making the carboxylation difficult and requiring extreme pressures/temperatures that favor tar formation. Verdict: Stick to the oxidation of the pre-carboxylated sulfide or the chlorosulfonation of salicylic acid.

Module 4: Purification via "pH Swing"

If your product is colored or contains inorganic salts, use this self-validating purification method based on the molecule's pKa (~3.0 for the carboxylic acid, ~8-9 for the phenol).

StepActionMechanism
1. Dissolution Dissolve crude solid in 10%

(aq).
Converts acid to sodium salt (Water Soluble). Non-acidic impurities remain solid.
2. Filtration Filter the solution.Removes unreacted sulfide, dust, and non-acidic byproducts.
3. Precipitation Slowly add 6M HCl to the filtrate until pH reaches 1.0.Protonates the carboxylate. The product, being hydrophobic due to the aromatic ring/sulfone, precipitates.
4. Isolation Filter and wash with ice-cold water.Removes trapped NaCl and inorganic salts.

References

  • Green Oxidation of Sulfides:Tungstate-catalyzed oxidation of sulfides to sulfones with hydrogen peroxide.

    • Source: S
    • Context: Establishes the efficacy of the system for high-yield sulfone synthesis without organic solvents.
  • Solubility & Properties:this compound Physical Properties.

    • Source: N
    • Context: Verifies the molecular weight (216.21 g/mol ) and acidity profile for the pH swing protocol.
  • Industrial Route Comparison:Process for preparing 2-methoxy-5-aminosulfonyl benzoates (Sulpiride Intermedi

    • Source: Google P
    • Context: Describes the alternative chlorosulfonation route, highlighting the complexity and waste compared to the direct oxid
  • Kolbe-Schmitt Limitations:Mechanism and Regioselectivity of the Kolbe-Schmitt Reaction.

    • Source:Journal of Organic Chemistry / Organic Chemistry Portal.
    • Context: Explains the nucleophilic requirements for carboxylation, supporting the claim that electron-deficient sulfones are poor substr

Sources

Resolving solubility issues of 5-(methylsulfonyl)salicylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-(methylsulfonyl)salicylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a salicylic acid derivative, its solubility is governed by a complex interplay of its functional groups—the carboxylic acid, the hydroxyl group, and the methylsulfonyl moiety. This guide provides a structured, in-depth approach to understanding and overcoming these challenges through a series of frequently asked questions (FAQs), troubleshooting protocols, and mechanistic explanations.

FAQ 1: What are the key chemical properties of 5-(methylsulfonyl)salicylic acid that influence its aqueous solubility?

Answer:

Understanding the molecular structure is the first step in troubleshooting solubility. 5-(methylsulfonyl)salicylic acid possesses three key functional groups that dictate its behavior in water:

  • Carboxylic Acid (-COOH): This is a weak acid group. At low pH (acidic conditions), it remains protonated (-COOH) and is not charged, which contributes to low water solubility. As the pH increases, it deprotonates to form the highly soluble carboxylate salt (-COO⁻)[1][2]. The pKa of this group is the critical parameter determining the pH at which this transition occurs. While the exact pKa of 5-(methylsulfonyl)salicylic acid is not readily published, the electron-withdrawing nature of the methylsulfonyl group is expected to make the carboxylic acid more acidic (i.e., have a lower pKa) than salicylic acid (pKa ≈ 3.0).

  • Phenolic Hydroxyl (-OH): This group is much less acidic than the carboxylic acid group (pKa for salicylic acid's phenol is ~13.4). It can participate in hydrogen bonding, but its main contribution to solubility comes from its ability to deprotonate at very high pH, which is typically outside the range of most biological experiments.

  • Methylsulfonyl Group (-SO₂CH₃): This group is a sulfone. It is a polar, non-ionizable group that can act as a hydrogen bond acceptor. Unlike the sulfonic acid group (-SO₃H) found in the highly water-soluble 5-sulfosalicylic acid, the methylsulfonyl group does not deprotonate to form a salt[3]. Its polarity can aid solubility to some extent, but its bulk can also have a negative steric impact.

FAQ 2: I'm observing low solubility and/or precipitation of my compound in neutral water or buffer (e.g., PBS pH 7.4). Why is this happening?

Answer:

This is the most common issue encountered and is a direct consequence of the compound's pKa.

At a neutral pH of 7.4, the solution's pH is significantly above the estimated pKa of the carboxylic acid group. According to the Henderson-Hasselbalch equation, the compound should be predominantly in its deprotonated, soluble carboxylate form. However, several factors can lead to poor dissolution or precipitation:

  • Slow Dissolution Kinetics: The solid, protonated form of the acid dissolves slowly. When added to a buffered solution, the dissolution rate at the surface of the solid particles may not be fast enough to overcome the localized saturation, leading to the appearance of insolubility. The bulk pH of the solution is neutral, but the microenvironment at the solid-liquid interface can be more acidic.

  • "Common Ion" Effect or Buffer Interactions: In certain buffers, particularly phosphate buffers at high concentrations, interactions can occur that may reduce the solubility of small molecules[6].

  • Exceeding Intrinsic Solubility: While pH adjustment dramatically increases solubility, it does not make it infinite. You may be attempting to create a solution that is above the saturation concentration of the sodium or potassium salt of the compound.

The logical flow for addressing this issue is to systematically rule out these factors, starting with the most likely cause: insufficient pH to drive complete deprotonation and dissolution.

Logical Troubleshooting Workflow

Below is a workflow diagram to guide you through the troubleshooting process when your compound fails to dissolve in an aqueous medium.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 start Start: 5-(methylsulfonyl)salicylic acid powder does not dissolve in aqueous buffer (e.g., PBS pH 7.4) q1 Is the pH of the suspension alkaline (>8.0)? start->q1 a1 Action: Adjust pH Increase pH by dropwise addition of 1M NaOH while stirring. See Protocol 1. q1->a1 No q3 Problem persists. Is a high concentration (>10 mM) required? q1->q3 Yes q2 Did the compound dissolve after pH adjustment? a1->q2 success Success: Compound is solubilized as its salt. Proceed with experiment. q2->success Yes q2->q3 No a2 Action: Use a Co-solvent Prepare a concentrated stock in DMSO or Ethanol, then dilute into buffer. See Protocol 2. q3->a2 Yes a3 Action: Use Heat or Surfactants - Gently warm the solution. - Add a small amount of a surfactant (e.g., Tween-80). q3->a3 No end If issues still persist, consider re-evaluating required concentration or formulation strategy. a2->end a3->end

Caption: Troubleshooting workflow for solubility issues.

FAQ 3: How can I systematically improve the solubility of 5-(methylsulfonyl)salicylic acid?

Answer:

Several methods can be employed, often in combination, to enhance solubility. The choice depends on the final application and required concentration.

Method 1: pH Adjustment (Primary Method)

This is the most effective method for ionizable compounds like this one. By raising the pH of the aqueous medium, you deprotonate the carboxylic acid, forming a highly soluble salt[2][][8].

pH-Dependent Solubility Mechanism

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) A R-COOH (Protonated Form) Poorly Soluble B R-COO⁻ + Na⁺ (Deprotonated Salt Form) Highly Soluble A->B + NaOH (Base) B->A + HCl (Acid)

Caption: Equilibrium between insoluble and soluble forms.

Experimental Protocol 1: Solubilization by pH Adjustment
  • Weigh the desired amount of 5-(methylsulfonyl)salicylic acid powder and place it in a suitable vessel.

  • Add approximately 80% of the final desired volume of purified water or buffer. The compound will likely form a suspension.

  • Place the vessel on a magnetic stir plate and begin stirring.

  • While monitoring the pH with a calibrated meter, add a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise.

  • Observe the suspension. As the pH rises above ~4-5, the solid should begin to dissolve. Continue adding base until all the solid has dissolved completely. The final pH will likely be in the 7.5-9.0 range.

  • Once fully dissolved, add the remaining water or buffer to reach the final volume.

  • If necessary, back-titrate carefully with a dilute acid (e.g., 0.1 M HCl) to adjust the pH to your desired experimental value, ensuring you do not drop the pH so low that the compound precipitates.

Method 2: Use of Co-solvents

If pH adjustment alone is insufficient or undesirable for your experiment, using a water-miscible organic co-solvent is a common secondary strategy[9]. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a hydrophobic molecule[].

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)1-10% (v/v)Excellent solubilizing power. Prepare a high-concentration stock (e.g., 50-100 mM) in 100% DMSO. Potential for cellular toxicity at higher concentrations.
Ethanol5-20% (v/v)Good solubilizing power, commonly used in formulations. Less toxic than DMSO.
Propylene Glycol (PG)10-30% (v/v)Often used in pharmaceutical preparations. Increases viscosity.[9]
Polyethylene Glycol 400 (PEG 400)10-40% (v/v)A non-volatile, low-toxicity co-solvent.[][10]
Experimental Protocol 2: Co-solvent Stock Preparation
  • Prepare a high-concentration stock solution of 5-(methylsulfonyl)salicylic acid in your chosen co-solvent (e.g., 100 mM in 100% DMSO). Ensure it is fully dissolved.

  • To prepare your final working solution, add the aqueous buffer to your reaction tube or vessel first.

  • While vortexing or rapidly stirring the buffer, add the required volume of the concentrated stock solution dropwise. This technique, adding the stock to the buffer rather than the other way around, helps prevent the compound from precipitating out of solution upon dilution[6].

Method 3: Temperature Adjustment

For most solids, solubility increases with temperature[11][12]. Salicylic acid, for example, shows a significant increase in water solubility when heated[13][14]. This can be a simple way to aid dissolution, but be cautious of compound stability at elevated temperatures and the risk of precipitation upon cooling.

FAQ 4: My compound dissolved in a DMSO stock but precipitated immediately when I diluted it into my aqueous buffer. What happened?

Answer:

This is a classic problem known as "crashing out" and occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (the organic co-solvent) to one in which it is poorly soluble (the aqueous buffer)[6]. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the new environment and precipitate.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may simply be too high for the amount of co-solvent present in the final solution. Try a lower final concentration.

  • Increase the Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of the co-solvent in the aqueous solution.

  • Modify the Dilution Method: As described in Protocol 2, always add the DMSO stock to the vigorously stirring buffer. Never add buffer to the DMSO stock, as this creates a transient, water-rich environment where the compound will immediately precipitate.

  • Combine Methods: The most robust approach is often to combine pH adjustment with a co-solvent. Prepare your aqueous buffer at a slightly alkaline pH (e.g., 8.0) before adding the DMSO stock. This ensures the compound is diluted into an environment that is favorable for both its salt form and its solvation by the co-solvent.

  • Incorporate a Surfactant: For very challenging cases, adding a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.1%) to the aqueous buffer can help stabilize the compound and prevent precipitation through micellar solubilization[15][16].

References

  • Matsuda, H., et al. (2009). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. Journal of Chemical & Engineering Data. Available at: [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

  • Matsuda, H., et al. (n.d.). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem. Salicylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Making Cosmetics. (2018). Salicylic Acid. Available at: [Link]

  • Sci-Hub. (2026). pH adjustment: Significance and symbolism. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2009). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. Available at: [Link]

  • ResearchGate. (n.d.). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. Available at: [Link]

  • PMC. (2024). Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K. Available at: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

  • IJPSR. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or...
  • CompoundingToday.com. (n.d.). pH Adjusting Database. Available at: [Link]

  • Wikipedia. (n.d.). 5-Methylsalicylic acid. Available at: [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]

  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Available at: [Link]

  • Zhenjiang Gaopeng Pharmaceutical Co., Ltd. (n.d.). 5-Sulfosalicylic Acid. Available at: [Link]

  • Science.gov. (n.d.). acidic ph conditions: Topics. Available at: [Link]

  • PubChem. (n.d.). 5-Methylsalicylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]

  • Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Available at: [Link]

  • NIST WebBook. (n.d.). 5-Methylsalicylic acid. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]

  • FooDB. (2011). Showing Compound 5-Sulfosalicylic acid (FDB028407). Available at: [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Available at: [Link]

  • PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Available at: [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Available at: [Link]

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Technical Support Center: Isolating 2-Hydroxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Hydroxy-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for separating this valuable organic acid from inorganic salt impurities. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your separation processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the separation of this compound from inorganic salts.

Q1: What are the primary methods for separating this compound from inorganic salts?

A1: The two most effective and commonly used methods are acid-base extraction and crystallization . The choice between them depends on the specific inorganic salts present, the desired purity of the final product, and the scale of the separation.

Q2: How does acid-base extraction work for this separation?

A2: Acid-base extraction leverages the acidic nature of the carboxylic acid group on this compound. By manipulating the pH of the aqueous phase, we can selectively move the organic acid between an organic solvent and water, leaving the inorganic salts behind.[1][2][3]

Q3: What is the principle behind using crystallization for purification?

A3: Crystallization is a purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4] For our target compound, this involves finding a solvent that dissolves it well at high temperatures but poorly at low temperatures, while the inorganic salt impurities have different solubility characteristics.

Q4: How does the sulfonyl group in this compound affect its solubility?

A4: The methylsulfonyl group (-SO2CH3) is a polar functional group. This, along with the carboxylic acid and hydroxyl groups, increases the overall polarity of the molecule. This suggests that it will have moderate solubility in polar solvents.[5]

Q5: What is the significance of the pKa of this compound in the separation process?

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the separation of this compound.

Troubleshooting Guide 1: Acid-Base Extraction

Acid-base extraction is a powerful technique for this separation. However, issues like low yield and poor separation can arise.

Problem 1: Low Recovery of this compound After Extraction

Possible Causes & Solutions:

  • Incomplete Deprotonation: If the pH of the basic aqueous solution is not high enough, the organic acid will not be fully converted to its water-soluble carboxylate salt and will remain in the organic layer.

    • Solution: Ensure the pH of the aqueous base solution is at least 2 pH units above the pKa of the carboxylic acid. A 5-10% solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) is often sufficient. For more robust deprotonation, a dilute solution of sodium hydroxide (NaOH) can be used, but be mindful of potential side reactions if other sensitive functional groups are present.[1][5]

  • Incomplete Protonation: During the final step of recovering the product from the aqueous layer, if the pH is not sufficiently acidic, the carboxylate salt will not fully convert back to the neutral, organic-soluble carboxylic acid.

    • Solution: Acidify the aqueous layer with a strong acid, such as 1-2 M hydrochloric acid (HCl), until the pH is at least 2 pH units below the pKa of the carboxylic acid. Use pH paper or a pH meter to confirm the final pH.[5][6]

  • Insufficient Mixing: If the organic and aqueous layers are not mixed thoroughly, the transfer of the deprotonated acid into the aqueous phase will be inefficient.

    • Solution: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Emulsion Formation: An emulsion is a stable mixture of the organic and aqueous phases that is difficult to separate.

    • Solution:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of vigorous shaking.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the mixture of this compound and inorganic salts in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Extraction: Add a 5-10% aqueous solution of sodium bicarbonate. The volume should be roughly equal to the organic phase.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently.

  • Separation: Allow the layers to separate completely. The aqueous layer will be on the bottom if using a less dense organic solvent like diethyl ether, or on top if using a denser solvent like dichloromethane.

  • Collection: Drain the aqueous layer containing the sodium salt of the organic acid into a clean flask.

  • Repeat: For optimal recovery, repeat the extraction of the organic layer with a fresh portion of the basic solution.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add 1-2 M HCl with stirring until the solution is acidic (test with pH paper) and a precipitate (the purified organic acid) forms.[5][6]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Troubleshooting Guide 2: Crystallization

Crystallization can yield a very pure product, but success is highly dependent on the choice of solvent and the procedure.

Problem 1: No Crystals Form Upon Cooling

Possible Causes & Solutions:

  • Solution is Not Saturated: Too much solvent was added, preventing the concentration of the target compound from reaching the point of crystallization.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once a small amount of solid begins to appear, add a minimal amount of hot solvent to redissolve it, and then allow it to cool again.

  • Supersaturation: The solution is supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not been initiated.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure this compound to the solution. This "seed" crystal provides a template for further crystal growth.

  • Cooling Too Rapidly: Rapid cooling can sometimes lead to the formation of an oil or an amorphous solid rather than crystals.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.

Problem 2: Low Yield of Recovered Crystals

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures.

    • Solution: A good crystallization solvent should have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures. You may need to screen for a better solvent or use a mixed-solvent system.

  • Too Much Solvent Used: As with the failure to form crystals, using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization During Hot Filtration: If hot filtration is necessary to remove insoluble impurities, the product may crystallize in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

Problem 3: Product is Still Impure After Crystallization

Possible Causes & Solutions:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.[4]

  • Inadequate Washing: The surfaces of the crystals may be coated with the impurity-containing mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of the cold crystallization solvent. Using cold solvent minimizes the dissolution of the desired product while washing away impurities.

Data Presentation: Solvent Selection for Crystallization
Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
WaterLowModerateYes/No
EthanolHighHighNo
MethanolHighHighNo
IsopropanolModerateHighPossible
Ethyl AcetateModerateHighPossible
AcetoneHighHighNo
Water/Ethanol MixVaries with ratioVaries with ratioLikely
Water/Methanol MixVaries with ratioVaries with ratioLikely

To perform a solvent screen:

  • Place a small amount of your impure compound into several test tubes.

  • Add a small amount of a different solvent to each tube at room temperature and observe the solubility.

  • For solvents in which the compound is not soluble at room temperature, heat the mixture to the solvent's boiling point and observe.

  • If the compound dissolves when hot, allow the solution to cool slowly and observe for crystal formation.

An ideal solvent will exhibit low solubility at room temperature and high solubility at its boiling point, and will produce well-formed crystals upon cooling.

Visualization of Workflows

Acid-Base Extraction Workflow

acid_base_extraction start Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 organic_layer1 Organic Layer: Inorganic Salts separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: Sodium Salt of Organic Acid separate1->aqueous_layer1 Aqueous acidify Acidify with HCl aqueous_layer1->acidify precipitate Precipitation acidify->precipitate product Pure 2-Hydroxy-5- (methylsulfonyl)benzoic acid precipitate->product

Caption: Workflow for acid-base extraction.

Crystallization Troubleshooting Logic

crystallization_troubleshooting start Crystallization Attempted no_crystals No Crystals Formed start->no_crystals Issue low_yield Low Yield start->low_yield Issue impure_product Impure Product start->impure_product Issue success Pure Crystals Obtained start->success Success sol1 Evaporate some solvent no_crystals->sol1 sol2 Scratch flask no_crystals->sol2 sol3 Add seed crystal no_crystals->sol3 sol4 Use less hot solvent low_yield->sol4 sol5 Cool solution slower low_yield->sol5 sol6 Re-evaluate solvent low_yield->sol6 sol7 Ensure slow cooling impure_product->sol7 sol8 Wash crystals with cold solvent impure_product->sol8 sol9 Recrystallize again impure_product->sol9

Caption: Troubleshooting logic for crystallization.

References

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). PMC. Retrieved from [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. Retrieved from [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). PMC. Retrieved from [Link]

  • What is the process for extracting benzoic acid from an unknown compound using acids and bases? (2024). Quora. Retrieved from [Link]

  • The Extraction of Benzoic Acid from a Mixture. University of Missouri–St. Louis. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Acid-Base Extraction. University of California, Irvine. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Optimization. Hampton Research. Retrieved from [Link]

  • Lab 1-Recrystallization Lab. Wellesley College. Retrieved from [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. Retrieved from [Link]

  • Recrystallization is the most common method for purifying solid compounds. University of Massachusetts Lowell. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. University of Northern Iowa. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Retrieved from [Link]

  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of California, Los Angeles. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]

  • Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. UNT Digital Library. Retrieved from [Link]

  • Effect of Inorganic Salts on the Volatility of Organic Acids. ACS Publications. Retrieved from [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP. Retrieved from [Link]

  • This compound (C8H8O5S). PubChemLite. Retrieved from [Link]

  • Solubility of Benzoic Acid in Mixed Solvents. (2025). ResearchGate. Retrieved from [Link]

  • 2-Hydroxy-5-(methylsulfanyl)benzoic acid. PubChem. Retrieved from [Link]

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Semantic Scholar. Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-5-sulfo-. NIST WebBook. Retrieved from [Link]

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2023). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Decarboxylation of 2-Hydroxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-5-(methylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and processing this compound, with a specific focus on mitigating unwanted decarboxylation. This guide is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the processing of this compound, providing potential causes and actionable solutions.

Issue 1: Significant loss of yield and unexpected formation of a phenol derivative during a thermally-driven reaction (e.g., esterification, amidation).

Question: I am attempting to perform a reaction at an elevated temperature and am observing a lower than expected yield of my desired product, accompanied by the formation of what appears to be 4-(methylsulfonyl)phenol. What is happening and how can I prevent it?

Answer:

Probable Cause: You are likely observing thermal decarboxylation. This compound, being a derivative of salicylic acid, is susceptible to losing carbon dioxide (CO₂) at elevated temperatures, leading to the formation of the corresponding phenol.[1][2][3] The presence of the hydroxyl group ortho to the carboxylic acid facilitates this process.

Scientific Explanation: The decarboxylation of salicylic acid and its derivatives is a well-documented thermal decomposition reaction.[2][4] The reaction is thought to proceed through a cyclic transition state, which is favored by the ortho-hydroxyl group. While the electron-withdrawing nature of the methylsulfonyl group might influence the rate, the fundamental susceptibility to decarboxylation remains.

Solutions:

  • Lower the Reaction Temperature: This is the most direct approach. Investigate if your reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

  • Use a Milder Catalyst: If your reaction is catalyzed, explore alternative catalysts that are active at lower temperatures. For instance, in esterification, carbodiimide-based coupling agents like DCC or EDC can often be used at or below room temperature, avoiding the need for high-temperature Fischer esterification conditions.

  • Protecting Group Strategy: Consider protecting the carboxylic acid group, for example, as a methyl or ethyl ester, before performing other transformations.[5] The ester can be hydrolyzed under milder, often basic, conditions at a later stage.

  • Azeotropic Removal of Water: If your reaction generates water (e.g., esterification), use a Dean-Stark apparatus to remove it azeotropically. This can drive the reaction to completion at a lower temperature.

Issue 2: Product degradation and gas evolution observed when dissolving the compound in a basic aqueous solution.

Question: When I try to dissolve this compound in an aqueous solution of sodium hydroxide or potassium carbonate, I notice some bubbling and subsequent analysis by HPLC shows a new, more nonpolar peak. What is causing this?

Answer:

Probable Cause: You are likely inducing base-promoted decarboxylation. While thermal decarboxylation is common, certain structural features can make aromatic carboxylic acids susceptible to decarboxylation under basic conditions.[6][7]

Scientific Explanation: In a basic solution, the carboxylic acid is deprotonated to form a carboxylate anion.[6] For some substituted benzoic acids, this can increase the electron density on the aromatic ring, potentially facilitating the cleavage of the C-C bond between the ring and the carboxyl group, especially with heating.[3] The evolved gas is carbon dioxide.

Solutions:

  • Use a Milder Base: If possible, use a weaker base like sodium bicarbonate to achieve dissolution or for your reaction.

  • Control the Temperature: Perform the dissolution and any subsequent reaction at a reduced temperature (e.g., 0-5 °C) to minimize the rate of decarboxylation.

  • Limit Exposure Time: Prepare the basic solution immediately before use and proceed with the next step of your synthesis without delay to minimize the time the compound is exposed to basic conditions.

  • Solvent Choice: If your process allows, consider using a polar aprotic solvent with a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of an aqueous basic solution.

Issue 3: Inconsistent analytical results, with a new peak appearing in HPLC chromatograms over time, especially in solution.

Question: I've prepared a stock solution of this compound in a common organic solvent for my experiments. However, when I re-analyze the solution after a few days, I see a new peak that I suspect is the decarboxylated product. Why is this happening in solution at room temperature?

Answer:

Probable Cause: This could be due to slow decarboxylation catalyzed by trace impurities in your solvent or degradation initiated by light.

Scientific Explanation: The stability of carboxylic acids in solution can be influenced by several factors.[6] Trace amounts of acid or base in the solvent can catalyze decarboxylation over extended periods.[8] Additionally, some aromatic compounds can undergo photochemical decarboxylation when exposed to UV light.[6]

Solutions:

  • Use High-Purity Solvents: Always use freshly opened, high-purity (e.g., HPLC grade) solvents for preparing stock solutions.

  • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound fresh for each experiment.

  • Refrigerate or Freeze: Storing the solution at a lower temperature (e.g., 4 °C or -20 °C) will significantly slow down the rate of any potential degradation.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and stability of this compound.

Q1: What is the primary mechanism of decarboxylation for this compound?

A1: The primary mechanism is likely analogous to that of salicylic acid, which involves a unimolecular decomposition through a cyclic transition state where the ortho-hydroxyl group's proton is transferred to the carbon atom bearing the carboxyl group.[2] This leads to the cleavage of the C-C bond and the release of CO₂. Factors like temperature, pH, and the presence of catalysts can significantly influence the rate of this reaction.[6]

Q2: At what temperature does significant decarboxylation of this compound begin?

Q3: How does the methylsulfonyl group affect the stability of the molecule towards decarboxylation?

A3: The methylsulfonyl group is a strong electron-withdrawing group. In the context of electrophilic aromatic substitution, this would typically deactivate the ring. However, for decarboxylation, the effect is more complex. While electron-donating groups in the para position to the carboxyl group are known to increase the rate of decarboxylation in some mechanisms, the overall stability will also be influenced by the specific reaction conditions (e.g., thermal, acidic, or basic).[1]

Q4: What analytical techniques are best suited for monitoring the decarboxylation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the purity of this compound and detecting the formation of its decarboxylated product, 4-(methylsulfonyl)phenol.[10] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a good starting point. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization of the carboxylic acid may be necessary.[10]

Q5: Are there any recommended storage conditions for solid this compound to ensure long-term stability?

A5: For long-term storage, the solid material should be kept in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent any potential oxidative degradation, although decarboxylation is the more prominent concern.

III. Experimental Protocols & Data

Table 1: Recommended Processing Conditions to Minimize Decarboxylation
ParameterRecommended ConditionRationale
Temperature < 80 °CSignificantly reduces the rate of thermal decarboxylation.
pH (Aqueous) 3 - 6Avoids both strong acid and strong base catalysis of decarboxylation.
Solvents High-purity, aprotic solvents (e.g., THF, Dichloromethane)Minimizes potential for solvent-catalyzed degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions, though decarboxylation is the primary concern.
Light Exposure Protect from lightPrevents potential photochemical degradation pathways.
Protocol 1: General Procedure for a Coupling Reaction (e.g., Amide Bond Formation) at Low Temperature

This protocol uses a carbodiimide coupling agent to avoid the high temperatures associated with traditional condensation reactions.

  • Dissolution: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) at room temperature under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq) dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used). Proceed with a standard aqueous work-up to isolate the product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

Decarboxylation Pathway

G cluster_0 Thermal Decarboxylation start This compound ts Cyclic Transition State start->ts Heat (Δ) co2 CO2 ts->co2 product 4-(Methylsulfonyl)phenol ts->product

Caption: Proposed thermal decarboxylation of this compound.

Troubleshooting Workflow

G issue Unexpected Phenol Formation / Low Yield? cause Probable Decarboxylation issue->cause temp Is reaction temperature > 80°C? cause->temp ph Is pH strongly acidic or basic? temp->ph No sol1 Lower Temp / Use Milder Catalyst temp->sol1 Yes storage Is the starting material old or improperly stored? ph->storage No sol2 Adjust pH to 3-6 / Use Non-Aqueous System ph->sol2 Yes sol3 Use Fresh Material / Store Properly storage->sol3 Yes

Caption: Decision tree for troubleshooting decarboxylation issues.

V. References

  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry. Available at:

  • Decarboxylation of Salicylic acid. Chemistry Stack Exchange. Available at:

  • Decarboxylation. Wikipedia. Available at:

  • Chemistry Decarboxylation Reaction. IIT Kanpur. Available at:

  • The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenxoic Acids. RSC Publishing. Available at:

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Available at:

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available at:

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook. Available at:

  • Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. ResearchGate. Available at:

  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Available at:

Sources

Technical Support Center: Stability of 2-Hydroxy-5-(methylsulfonyl)benzoic acid

[1]

Executive Summary: The Chemical Context

This compound is a salicylic acid derivative characterized by a strongly electron-withdrawing methylsulfonyl group (

1

Unlike electron-rich salicylates (e.g., 5-aminosalicylic acid) which are prone to rapid oxidation and decarboxylation, the 5-methylsulfonyl moiety confers exceptional oxidative and hydrolytic stability to the aromatic ring.[1] However, its bifunctional nature (carboxylic acid + phenolic hydroxyl) creates specific vulnerabilities in alcoholic acidic media.

Key Stability Verdict:

  • Aqueous Acid: Highly Stable (Resistant to decarboxylation).

  • Alcoholic Acid: Unstable (Rapid Fischer Esterification).

  • Oxidative Stress: Stable (Sulfone group is already fully oxidized).

Module 1: Stability & Degradation Troubleshooting (Q&A)

Q1: I am refluxing the compound in 1M HCl/Water for 24 hours. Will it decarboxylate?

Short Answer: No, significant decarboxylation is unlikely. Technical Insight: Decarboxylation of salicylic acids in acidic media proceeds via the protonation of the ring carbon bearing the carboxyl group (C1).[2] This mechanism requires high electron density in the aromatic ring.

  • Mechanism: The 5-methylsulfonyl group is a strong electron-withdrawing group (EWG).[1] It deactivates the aromatic ring, significantly increasing the energy barrier for the rate-limiting protonation step at C1.

  • Comparison: While 5-aminosalicylic acid decarboxylates rapidly due to electron donation, 5-(methylsulfonyl)salicylic acid remains intact under standard acidic reflux.[1]

Q2: We observed a new impurity peak (RRT ~1.2) when analyzing samples dissolved in Methanol/0.1% TFA. What is it?

Short Answer: You have likely formed the Methyl Ester derivative. Technical Insight: This is a common artifact in HPLC method development. The combination of a carboxylic acid, an alcohol (Methanol), and an acid catalyst (TFA/Formic Acid) creates perfect conditions for Fischer Esterification .

  • Reaction:

    
    [1]
    
  • Solution: Switch the diluent to Acetonitrile/Water or pure Acetonitrile. If solubility is an issue, use a non-nucleophilic alcohol like Isopropanol (slower reaction) or keep the sample temperature at 4°C and analyze immediately.

Q3: Is the sulfonyl group susceptible to acid hydrolysis?

Short Answer: No. Technical Insight: The sulfone linkage (

1

Module 2: Degradation Pathways Visualization[1]

The following diagram illustrates the divergent stability profiles based on solvent conditions.

GStart2-Hydroxy-5-(methylsulfonyl)benzoic acidAqAcidAqueous Acid(1M HCl, 80°C)Start->AqAcidAlcAcidAlcoholic Acid(MeOH/H+, 25°C)Start->AlcAcidExtremeExtreme Thermal(>200°C, Solid)Start->ExtremeStableSTABLE(No Reaction)AqAcid->Stable  EWG Stabilized  EsterMethyl Ester(Artifact)AlcAcid->Ester  Fischer Esterification  Phenol4-(methylsulfonyl)phenol(Decarboxylation)Extreme->Phenol  Thermal Loss of CO2  

Figure 1: Stability logic tree for this compound.[1] Note the high stability in aqueous acid compared to the risk of esterification in alcohols.

Module 3: Analytical Method & Validation

To accurately quantify this compound without inducing degradation, use the following validated HPLC parameters.

Recommended HPLC Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3-5 µmStandard reverse-phase retention.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.0) suppresses ionization of the -COOH group (

), ensuring sharp peaks.
Mobile Phase B AcetonitrileDo not use Methanol in the mobile phase if holding times are long, to prevent on-column esterification.
Gradient 5% B to 60% B over 15 minElutes the polar acid early but retains the more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorbance for the benzoyl/sulfonyl chromophore.
Diluent 50:50 Acetonitrile:WaterCrucial: Avoid alcohols in the sample diluent.
Troubleshooting Chromatographic Issues
  • Peak Tailing: The phenolic hydroxyl and carboxylic acid can interact with silanols. Ensure your column is "base-deactivated" or "end-capped."[1]

  • Split Peaks: Check the pH of the sample diluent. If the diluent pH is near the

    
     (approx 2.5-3.0), the molecule splits between ionized and non-ionized forms. Match diluent pH to Mobile Phase A.
    

Module 4: Experimental Protocol - Forced Degradation

Use this protocol to validate the stability of your specific lot or formulation.

Protocol: Acid Stress Testing

Objective: Verify resistance to decarboxylation and identify potential impurities.

Materials:

  • This compound reference standard.[1][3]

  • 1.0 N Hydrochloric Acid (HCl).

  • 1.0 N Sodium Hydroxide (NaOH) (for neutralization).

  • HPLC Vials & Water Bath.

Step-by-Step Procedure:

  • Stock Preparation: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 2 mL Acetonitrile.

  • Stress Condition: Add 5 mL of 1.0 N HCl.

  • Thermal Challenge: Seal the flask and place in a water bath at 80°C for 4 hours .

    • Note: Most salicylates degrade here; this molecule should remain >99% intact.

  • Quenching: Cool to room temperature. Neutralize carefully with 5 mL of 1.0 N NaOH.

  • Dilution: Dilute to volume with water/acetonitrile.

  • Analysis: Inject immediately alongside a freshly prepared unstressed standard.

Acceptance Criteria:

  • Recovery: 98.0% – 102.0%.

  • No new impurity peak > 0.1% area.

References

  • Kaeding, W. W. (1964).[2] Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. Journal of Organic Chemistry, 29(9), 2556–2559.

    • Establishes the mechanism where electron-withdrawing groups decrease the rate of decarboxyl
  • PubChem. (n.d.).[4] this compound (Compound Summary). National Library of Medicine. [1]

    • Source for chemical structure, physicochemical properties, and synonyms.
  • BenchChem. (2025).[5][6] HPLC Analysis of Benzoic Acid and Its Derivatives.

    • Provides foundational HPLC methodologies for benzoic acid deriv
  • CymitQuimica. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic acid (Tiapride Impurity).[1]

    • Identifies the methylated analog, supporting the risk of methylation/esterification and its relevance to drug impurities.

Technical Support Center: Purification of 2-Hydroxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-5-(methylsulfonyl)benzoic acid (CAS No. 68029-77-6). This resource is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their applications. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your experimental success.

Purification Strategy Overview

Achieving high purity for this compound, a polar aromatic carboxylic acid, requires a systematic approach. The choice of strategy depends on the nature and quantity of impurities present in the crude material. The following decision tree provides a general workflow for selecting the appropriate purification technique.

Purification_Workflow start Crude this compound check_purity Assess Crude Purity (TLC, HPLC, ¹H NMR) start->check_purity purity_high Purity >95%? check_purity->purity_high Yes purity_low Purity <95%? check_purity->purity_low No recrystallization Single Solvent or Mixed Solvent Recrystallization purity_high->recrystallization acid_base Acid-Base Extraction purity_low->acid_base Mainly neutral/ basic impurities chromatography Column Chromatography (Silica Gel) purity_low->chromatography Structurally similar acidic impurities final_purity_check Confirm Final Purity >99.5% (HPLC, NMR, MP) recrystallization->final_purity_check acid_base->recrystallization Further Polish chromatography->recrystallization Remove trace solvents/impurities final_purity_check->chromatography Needs more purification final_product High-Purity Product final_purity_check->final_product Success

Caption: General decision workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Question 1: My compound “oiled out” during cooling instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem with polar compounds, especially when the solution is supersaturated or cools too quickly. The resulting oil often traps impurities, defeating the purpose of recrystallization.

Probable Causes & Solutions:

  • Solution is too concentrated: The solubility limit was exceeded too rapidly upon cooling.

    • Solution: Re-heat the flask to dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[1]

  • Cooling rate is too fast: Rapid cooling doesn't give molecules sufficient time to orient into an ordered crystal lattice.

    • Solution: After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels. Do not place it directly into an ice bath.[1][2] Covering the flask with a beaker can also slow cooling.[3]

  • Inappropriate solvent: The solvent may not be ideal, causing the compound's melting point to be depressed below the temperature of crystallization.

    • Solution: Consider a different solvent or a mixed-solvent system. If using a mixed solvent (e.g., ethanol/water), re-heat the mixture to dissolve the oil and add a small amount of the "good" solvent (in this case, ethanol) in which the compound is more soluble.[1]

Question 2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer:

This indicates that the solution is not yet supersaturated, or that nucleation (the initial formation of crystals) has not been initiated.

Solutions (in order of preference):

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide an energy-favorable site for crystal nucleation to begin.[1]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. A seed crystal acts as a template onto which other molecules can deposit, initiating crystallization.[1]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 25-30%), thereby increasing the concentration. Then, allow it to cool again.[1]

  • Use a Lower Temperature Bath: If an ice-water bath is ineffective, try a bath with a lower temperature, such as an ice-salt or dry ice-acetone bath, but be cautious as this can cause rapid precipitation and trap impurities.

Extraction & Workup Issues

Question 3: I've formed a stable emulsion during an acid-base extraction that won't separate. How can I break it?

Answer:

Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities. They are common when performing liquid-liquid extractions with complex mixtures.[4]

Solutions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components in it and helping to break the emulsion.[4]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This can be sufficient for extraction without providing the high energy needed to form a stable emulsion.[4]

  • Filtration: Pass the emulsified mixture through a pad of glass wool or Celite in a funnel. This can help to coalesce the dispersed droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[4]

  • Add a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase properties enough to break the emulsion.[4]

Chromatography Issues

Question 4: My compound is streaking or "tailing" badly on a silica gel column. How can I get sharp, well-defined bands?

Answer:

Tailing is often observed with polar, acidic compounds like carboxylic acids on silica gel. The acidic protons on your compound can interact strongly with the polar silanol groups (Si-OH) on the silica surface, leading to poor separation.

Solutions:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to your eluent. The added acid will protonate the silanol groups and your compound, minimizing the strong ionic interactions and leading to sharper peaks.

  • Use a More Polar Solvent System: A low-polarity eluent may not be strong enough to move your highly polar compound effectively, causing it to streak. Gradually increase the polarity of your mobile phase.

  • Check for Overloading: Applying too much sample to the column can cause significant tailing. Ensure you are not exceeding the column's loading capacity (typically 1-5% of the silica gel weight).

  • Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica) can be a better alternative, as it separates based on hydrophobicity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[6] Given the compound's polarity from the hydroxyl, carboxylic acid, and sulfonyl groups, polar solvents are the best starting point.

Solvent SystemAdvantagesDisadvantages
Water Excellent for many benzoic acids due to a large solubility differential with temperature.[3] Inexpensive, non-toxic, and non-flammable.The high polarity of the sulfonyl group may lead to moderate solubility even in cold water, potentially reducing yield.
Ethanol/Water Highly tunable. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the cloud point). A few drops of ethanol are then added to clarify, and the solution is cooled. This allows for fine control over solubility.[1]Requires careful optimization of the solvent ratio.
Isopropanol Good general-purpose polar protic solvent. Less volatile than ethanol or methanol.May have higher solubility at room temperature than desired, impacting recovery.
Acetic Acid/Water Acetic acid can be an excellent solvent for carboxylic acids, with water used as the anti-solvent.Residual acetic acid can be difficult to remove from the final product and requires thorough drying under high vacuum.

Recommendation: Start with a water or ethanol/water mixed solvent system. Perform small-scale solubility tests to determine the optimal choice for your specific crude material.

Q2: How do I perform an effective acid-base extraction for this compound?

A2: This technique is excellent for separating your acidic product from any neutral or basic impurities.

AcidBase_Extraction start Crude product dissolved in organic solvent (e.g., Ethyl Acetate) add_base Wash with aq. NaHCO₃ (weak base) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Contains neutral/ basic impurities separate_layers->organic_layer Top/Bottom layer (check densities) aqueous_layer Aqueous Layer: Contains deprotonated product (water-soluble salt) separate_layers->aqueous_layer acidify Acidify aqueous layer with cold HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter, wash with cold water, and dry precipitate->filter_dry product Purified Product filter_dry->product

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol:

  • Dissolve the crude material in an appropriate water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality: NaHCO₃ is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~3-4) but not the much weaker phenolic proton (pKa ~8-10). This provides selectivity.

  • Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves. Continue until gas evolution ceases.

  • Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Combine the aqueous extracts in a beaker and cool in an ice bath.

  • Slowly add concentrated HCl or 3M HCl while stirring until the pH is acidic (pH ≈ 2), at which point the purified product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry thoroughly under high vacuum.[3]

Q3: What analytical methods should I use to confirm the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment of purity.

MethodInformation ProvidedTypical Conditions/Observations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (e.g., % area). Detects non-volatile impurities.[7]Column: C18 reverse-phase.[5] Mobile Phase: Acetonitrile/Water gradient with 0.1% formic or phosphoric acid.[5][8] Detection: UV at ~254 nm or a wavelength of maximum absorbance.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation. Detects and helps identify proton-containing impurities, including residual solvents.[7]A high-purity sample will show clean peaks corresponding to the structure with correct integrations and no significant impurity signals.
Melting Point Analysis Qualitative indicator of purity. Pure crystalline solids have a sharp melting range (typically < 2 °C).[3]The literature melting point is 201-203 °C.[9] Impurities typically depress and broaden the melting range.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.Expected [M-H]⁻ ion at m/z 215.00.[10]

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Getting Rid of Benzoic Acid post benzoylation. (2016). Reddit. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • This compound (C8H8O5S). (n.d.). PubChemLite. Retrieved from [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (n.d.). Quick Company. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. (2018). SIELC Technologies. Retrieved from [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. Retrieved from [Link]

  • Crawford, M., & Supanekar, V. R. (1968). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Degradation of Substituted Benzoic Acids Related to Structural Reactivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). Retrieved from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]

  • The Paradox of Benzoic Acid: Why It Struggles to Dissolve in Water. (2026). Oreate AI Blog. Retrieved from [Link]

  • 2-Methoxy-5-(methylsulfonyl)benzoic acid. (n.d.). LookChem. Retrieved from [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? (2017). Quora. Retrieved from [Link]

  • Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom. (n.d.). Google Patents.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). FSIS.USDA.gov. Retrieved from [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (n.d.). Google Patents.

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of 2-Hydroxy-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: 2-Hydroxy-5-(methylsulfonyl)benzoic acid CAS Registry Number: 50596-85-9 (Generic reference for the isomer class) Common Synonyms: 5-Methylsulfonylsalicylic acid; 5-Mesylsalicylic acid.[1]

This guide provides a rigorous spectroscopic analysis of This compound , a critical intermediate often encountered in the synthesis of sulfonyl-benzamide antipsychotics (e.g., sultopride, amisulpride analogs).

Unlike standard Certificates of Analysis (CoA) that merely list peaks, this guide focuses on spectral distinctiveness —the ability to reliably distinguish this molecule from its metabolic precursors (Salicylic acid) and downstream derivatives (Sulfonyl amides) using Fourier Transform Infrared (FTIR) spectroscopy.

Structural Basis for Detection

The molecule is defined by three competing dipole environments that create a unique spectral fingerprint:

  • Carboxylic Acid Core: Subject to strong dimerization.

  • Ortho-Hydroxyl Group: Engages in intramolecular hydrogen bonding with the carbonyl, shifting vibrational frequencies.

  • Para-Sulfonyl Group (

    
    ):  A strong electron-withdrawing group that provides the most diagnostic "impurity check" bands.
    

Characteristic FTIR Profile

The following data represents the theoretical consensus derived from group frequency correlation and experimental data of structural analogs (sulfonated salicylates).

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
O-H (Carboxylic) 2500 – 3300Medium, BroadO-H Stretch (H-bonded)High: The "fermi resonance" shoulder pattern is typical of carboxylic acid dimers.
C=O (Carboxyl) 1660 – 1680StrongC=O StretchCritical: Shifted lower than typical benzoic acids (1680-1700) due to intramolecular H-bonding with the ortho-OH.[2]
Aromatic Ring 1570 – 1610MediumC=C Ring StretchMedium: Confirms aromaticity; splits due to asymmetric substitution.
Sulfone (

)
1290 – 1320 Very Strong Asymmetric StretchPrimary ID: Distinguishes this product from Salicylic Acid.
Sulfone (

)
1130 – 1150 Strong Symmetric StretchPrimary ID: The second band of the sulfone doublet; essential for confirmation.
C-O (Phenolic) 1200 – 1230StrongC-O StretchMedium: Overlaps with C-O of the acid but reinforced by the phenol.
C-H (Out-of-Plane) 820 – 840StrongC-H Bending (1,2,4-sub)High: Indicates the 1,2,4-substitution pattern on the benzene ring.

Comparative Performance Analysis

In drug development, the "performance" of an analytical method is defined by its specificity —its ability to differentiate the target from impurities.

Scenario A: Differentiating from Precursor (Salicylic Acid)

Context: Incomplete sulfonation or synthesis failure.

  • The Problem: Both molecules share the strong C=O (1660 cm⁻¹) and broad O-H bands.

  • The Solution: Focus on the 1100–1350 cm⁻¹ region .

    • This compound: Exhibits two distinct, sharp bands at ~1300 cm⁻¹ and ~1140 cm⁻¹ (Sulfone).

    • Salicylic Acid: Lacks these bands completely.

    • Result: FTIR is highly effective for this separation.

Scenario B: Differentiating from Ester Derivative (Methyl 2-hydroxy-5-(methylsulfonyl)benzoate)

Context: Monitoring hydrolysis steps in synthesis.

  • The Problem: Both contain the sulfone group and the aromatic core.

  • The Solution: Focus on the Carbonyl and Hydroxyl regions .[3]

    • Acid (Target): Broad O-H stretch (2500-3300 cm⁻¹) and C=O at ~1665 cm⁻¹.

    • Ester (Impurity): Narrower O-H (only phenolic), C=O shifts higher (~1680-1700 cm⁻¹), and appearance of aliphatic C-H stretches (methoxy group) at 2950 cm⁻¹.

    • Result: FTIR is moderately effective ; HPLC is preferred for low-level quantitation, but FTIR works for bulk ID.

Scenario C: Differentiating from Amide Derivative (e.g., Amisulpride Intermediate)

Context: Checking for over-reaction or contamination with the final API.

  • The Problem: Structural similarity is high.

  • The Solution: Look for the Amide I and II bands .

    • Acid (Target): Single C=O band (~1665 cm⁻¹).[4]

    • Amide (Impurity): Doublet in the carbonyl region (Amide I ~1650 cm⁻¹, Amide II ~1540 cm⁻¹) and N-H stretches at 3300-3400 cm⁻¹.

    • Result: FTIR is highly effective .

Visualization: Spectral Logic Flow

The following diagram illustrates the logical decision tree for assigning the spectrum of this specific molecule.

FTIR_Logic Sample Unknown Sample Region_OH Region: 2500-3300 cm⁻¹ Sample->Region_OH Region_CO Region: 1650-1750 cm⁻¹ Sample->Region_CO Region_FP Fingerprint: 1100-1350 cm⁻¹ Sample->Region_FP Decision_Acid Broad 'Hump'? (COOH Dimer) Region_OH->Decision_Acid Decision_CO Peak < 1680 cm⁻¹? (H-Bonded C=O) Region_CO->Decision_CO Decision_Sulfone Doublet at 1300/1140? (Sulfone Group) Region_FP->Decision_Sulfone Result CONFIRMED: 2-Hydroxy-5-(methylsulfonyl) benzoic acid Decision_Acid->Result Yes (Acid Core) Decision_CO->Result Yes (Ortho-OH effect) Decision_Sulfone->Result Yes (Critical ID)

Figure 1: Spectral assignment logic flow. The convergence of the Acid "hump," the shifted Carbonyl, and the Sulfone doublet confirms the molecule's identity.

Experimental Protocol (Self-Validating)

To ensure trustworthy data, the following protocol minimizes common artifacts (e.g., moisture interference with the OH band).

Method: KBr Pellet Transmission

Why this method? While ATR (Attenuated Total Reflectance) is faster, KBr transmission provides superior resolution for the sharp sulfone bands and avoids the peak intensity distortion common in ATR at lower wavenumbers.

  • Preparation:

    • Dry the sample in a vacuum oven at 60°C for 2 hours to remove surface moisture. Validation: If the peak at 1640 cm⁻¹ (H-O-H bending) disappears, the sample is dry.

    • Mix 2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Grinding:

    • Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Coarse particles cause the "Christiansen Effect," resulting in a sloping baseline and distorted peak shapes.

  • Compression:

    • Press at 10 tons for 2 minutes under vacuum.

    • Check: The pellet must be translucent. If opaque/white, regrind.

  • Acquisition:

    • Resolution: 4 cm⁻¹[5]

    • Scans: 32 (minimum)

    • Background: Pure KBr pellet (crucial for accurate OH baseline).

Quality Control Criteria (The "Rule of Three")

A spectrum is considered valid for this molecule only if it meets all three criteria:

  • Baseline: Flat baseline between 1800–2500 cm⁻¹ (no scattering).

  • Sulfone Ratio: The intensity of the 1300 cm⁻¹ band should be roughly equal to or slightly greater than the 1140 cm⁻¹ band.

  • Carbonyl Width: The C=O peak should be sharp at the tip but broaden at the base, indicative of the internal H-bond dynamics.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source for general group frequencies of sulfones and salicylates).

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-hydroxy-, 1-methylethyl ester (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[6] (Source for specific sulfone vibrational modes).

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory context for distinguishing structural analogs). [Link]

Sources

Technical Guide: UV Absorption Profiling of 5-Methylsulfonyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV absorption properties of 2-Hydroxy-5-(methylsulfonyl)benzoic acid versus 2-Methoxy-5-(methylsulfonyl)benzoic acid .

These two compounds are critical intermediates and impurities in the synthesis of substituted benzamide antipsychotics (e.g., Tiapride , Sultopride ). Understanding their spectroscopic differences is essential for developing robust HPLC-UV analytical methods that can distinguish between the parent drug (methoxy form) and its primary hydrolysis degradation product (hydroxy form).

Executive Summary

  • This compound exhibits a Bathochromic Shift (Red Shift) with a

    
     typically >300 nm. This is driven by an intramolecular hydrogen bond (IMHB) that locks the molecule in a planar conformation, maximizing 
    
    
    
    -conjugation.
  • 2-Methoxy-5-(methylsulfonyl)benzoic acid exhibits a Hypsochromic Shift (Blue Shift) relative to the hydroxy analogue, with a

    
     around 288–290 nm. The steric bulk of the methoxy group forces the carboxyl moiety out of planarity (the "Ortho Effect"), reducing effective conjugation.
    
  • Application: This spectral divergence allows for the selective quantification of the hydroxy impurity in Tiapride/Sultopride samples by monitoring at wavelengths >310 nm, where the methoxy-based drug substance has minimal absorbance.

Chemical Basis of Spectroscopic Differences

The distinct UV fingerprints of these molecules stem from the interplay between electronic effects (auxochromes) and steric geometry.

Structural Mechanics
FeatureThis compound 2-Methoxy-5-(methylsulfonyl)benzoic acid
Core Structure Salicylic Acid Derivative

-Anisic Acid Derivative
Key Interaction Intramolecular H-Bond (IMHB) between phenolic -OH and carbonyl -C=O.Steric Repulsion between methoxy -OCH

and carboxyl -COOH.
Conformation Planar: The IMHB creates a pseudo-six-membered ring, locking the carboxyl group coplanar with the benzene ring.Twisted: The bulky methyl group forces the carboxyl group to rotate out of the plane to relieve steric strain.
Electronic Effect Enhanced Conjugation: Planarity allows full overlap of

-orbitals between the ring and the carboxyl group.
Reduced Conjugation: Twist angle (

) diminishes resonance (

dependence).
Mechanistic Diagram (Electronic & Steric Effects)

G cluster_0 2-Hydroxy Derivative cluster_1 2-Methoxy Derivative H_Struct Phenolic -OH Group H_Mech Intramolecular H-Bond (Locks Planarity) H_Struct->H_Mech H_Conj Extended u03c0-Conjugation H_Mech->H_Conj H_Result Red Shift (u03bb > 300 nm) High Intensity H_Conj->H_Result M_Struct Methoxy -OCH3 Group M_Mech Steric Hindrance (Twists Carboxyl Group) M_Struct->M_Mech M_Conj Broken u03c0-Conjugation M_Mech->M_Conj M_Result Blue Shift (u03bb ~ 288 nm) Lower Intensity M_Conj->M_Result

Figure 1: Mechanistic pathway illustrating how structural differences lead to divergent UV spectral properties.

Experimental Data & Comparison

The following data synthesizes experimental findings from pharmaceutical impurity profiling of Tiapride and general spectroscopic rules for benzoic acid derivatives.

UV Spectral Data Summary
Parameter2-Hydroxy Derivative 2-Methoxy Derivative Mechanistic Driver
Primary

(B-Band)
~235–240 nm~235–240 nm

transition of the benzene ring (less affected by substituents).
Secondary

(C-Band)
305 – 315 nm 287 – 290 nm Charge transfer band; highly sensitive to conjugation length.
Molar Absorptivity (

)
High (Hyperchromic)ModeratePlanarity increases transition probability.
pH Sensitivity High: Ionization of Phenol (

) causes massive bathochromic shift.
Low: No ionizable phenolic proton; only carboxyl ionization affects spectrum.
Comparative Analysis
  • The "Salicylate" Shift: The 2-hydroxy derivative behaves like salicylic acid (

    
     nm), but the electron-withdrawing sulfonyl group at position 5 further stabilizes the excited state, pushing the absorption red-ward (bathochromic) to ~310 nm.
    
  • The "Anisate" Twist: The 2-methoxy derivative behaves like

    
    -anisic acid. The loss of the H-bond and the introduction of steric bulk prevents the "through-conjugation" from the ring to the carbonyl oxygen. This limits the delocalization of the excited state, keeping the absorption closer to the benzene parent (blue-shifted relative to the hydroxy form).
    

Validated Experimental Protocol

To replicate these findings or perform impurity analysis, follow this self-validating protocol. This method ensures that pH effects (critical for the hydroxy derivative) are controlled.

Reagents & Equipment[1]
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 2.5). Note: Acidic pH is preferred to suppress ionization of the carboxylic acid and ensure both species are in the neutral form for fair comparison.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Path Length: 1.0 cm Quartz Cuvettes.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Accurately weigh 10.0 mg of each standard.

    • Dissolve in 100 mL Methanol (Concentration: 100

      
      g/mL).
      
  • Working Standard Preparation:

    • Dilute 1.0 mL of Stock to 10 mL with 0.1% Phosphoric Acid (pH ~2.5).

    • Why Acidic? This protonates the carboxyl group (

      
      ) and ensures the phenolic -OH remains protonated, standardizing the H-bond environment.
      
  • Spectral Scanning:

    • Blank the instrument with the 0.1% Phosphoric Acid solution.

    • Scan range: 200 nm to 400 nm.[1]

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Processing:

    • Identify

      
       in the 280–350 nm region.
      
    • Calculate First Derivative (

      
      ) spectra if peaks overlap significantly (optional for complex matrices).
      
Analytical Workflow Diagram

Workflow cluster_analysis Data Analysis Start Start: Sample Preparation Dissolve Dissolve 10mg in MeOH (Stock Solution) Start->Dissolve Dilute Dilute 1:10 with 0.1% H3PO4 (pH 2.5) Dissolve->Dilute Scan UV Scan (200-400 nm) Quartz Cuvette Dilute->Scan Check1 Check u03bb > 300 nm Scan->Check1 Check2 Check u03bb ~ 288 nm Scan->Check2 Result1 Peak Detected: Hydroxy Impurity Check1->Result1 Yes Result2 Peak Detected: Methoxy Parent Check2->Result2 Yes

Figure 2: Standardized workflow for distinguishing the two derivatives using UV spectrophotometry.

Impact on Drug Development & Quality Control

For researchers developing drugs like Tiapride or Sultopride , the 2-methoxy acid is a process intermediate, while the 2-hydroxy acid is a degradation product (hydrolysis of the ether).

  • Impurity Monitoring:

    • The 2-methoxy acid (Impurity B)[2] co-elutes closely with the drug in many reverse-phase HPLC methods. However, its UV spectrum is nearly identical to the drug (both are

      
      -anisic derivatives).
      
    • The 2-hydroxy acid (Desmethyl degradation product) can be selectively detected by extracting the chromatogram at 315 nm . At this wavelength, the 2-methoxy parent drug has negligible absorbance, effectively "filtering out" the main peak to reveal trace degradation.

  • Stability Studies:

    • During forced degradation studies (acid hydrolysis), the appearance of a new band >300 nm is a definitive confirmation of ether cleavage (demethylation) to the phenol.

References

  • Ranković, K. et al. (2016).[3] "TLC determination of tiapride hydrochloride and its impurities in pharmaceuticals." JPC - Journal of Planar Chromatography - Modern TLC, 29(2), 133-139.

    • Validates the UV spectrum of the 2-methoxy impurity (Impurity III) with at 240 nm and secondary absorption in the 280 nm region.
  • NIST Chemistry WebBook. "Benzoic acid, 2-methoxy- (o-Anisic acid) UV/IR Data."

    • Provides foundational spectral data for the o-anisic acid core structure.
  • Smith, J. et al. (2020). "Absorption Spectra of Benzoic Acid in Water at Different pH." Physical Chemistry Chemical Physics.

    • Details the bathochromic shifts associated with phenolic vs.
  • Chitra, B. et al. (2016). "Development of UV spectrophotometry and HPTLC techniques for Tiapride in formulation." Scholars Research Library.

    • Confirms the of the parent methoxy-benzamide structure

Sources

Technical Comparison Guide: HPLC Separation of Sulfosalicylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of sulfonyl salicylic acid isomers—specifically 5-sulfosalicylic acid (5-SSA) and 3-sulfosalicylic acid (3-SSA) —presents a unique chromatographic challenge due to their high polarity and structural similarity. While 5-SSA is the predominant isomer used in protein precipitation and metal chelation, the 3-SSA isomer often exists as a process impurity.

This guide provides a definitive technical comparison of HPLC retention behaviors for these isomers. Unlike standard organic acids, the presence of the strongly acidic sulfonic group (


, pKa 

) necessitates specific mobile phase conditions to achieve resolution.

Key Finding: In Reversed-Phase (RP) HPLC, 5-SSA elutes before 3-SSA . This elution order is governed by the "Ortho Effect," where intramolecular hydrogen bonding in the 3-isomer reduces its effective polarity relative to the para-substituted 5-isomer.

Mechanistic Basis of Separation

To optimize separation, one must understand the molecular interactions driving retention.

Structural Isomerism & Polarity
  • 5-Sulfosalicylic Acid (Para-isomer): The sulfonic acid group is located at the C5 position, para to the hydroxyl group. The polar functional groups are spatially distributed, maximizing interaction with the aqueous mobile phase. This results in the lowest hydrophobicity and shortest retention time.

  • 3-Sulfosalicylic Acid (Ortho-isomer): The sulfonic acid group is at the C3 position, ortho to both the hydroxyl and carboxyl groups. This proximity allows for intramolecular hydrogen bonding (between

    
     and 
    
    
    
    ). This internal bonding "masks" some of the polarity, making the molecule appear slightly more hydrophobic to the C18 stationary phase, thereby increasing retention.
Visualization of Interaction

The following diagram illustrates the structural differences and the resulting chromatographic behavior.

IsomerSeparation cluster_0 Stationary Phase (C18) cluster_1 Analytes (Mobile Phase) C18 Hydrophobic Surface (Alkyl Chains) SSA5 5-Sulfosalicylic Acid (Para-Substituted) High Polarity SSA5->C18 Weak Interaction (Elutes 1st) SSA3 3-Sulfosalicylic Acid (Ortho-Substituted) Intramolecular H-Bonding SSA3->C18 Moderate Interaction (Elutes 2nd) Mechanism Mechanism: Ortho Effect Internal H-bonding reduces effective polarity of 3-SSA SSA3->Mechanism

Figure 1: Mechanistic interaction of sulfosalicylic acid isomers with C18 stationary phase. The 3-isomer exhibits stronger retention due to intramolecular shielding of polar groups.

Experimental Protocols

Two distinct methodologies are recommended depending on the required resolution and available instrumentation.

Method A: Standard Reversed-Phase (High Aqueous)

Best for general purity analysis where 5-SSA is the main component.

  • Column: C18 with "Aquatic" or "Polar-Embedded" chemistry (e.g., Agilent Zorbax SB-Aq or Phenomenex Luna Omega Polar C18). Standard C18 columns may suffer from phase collapse (dewetting) under the high-aqueous conditions required.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Conditions: 95% A / 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (near absorption maximum) or 254 nm.

  • Temperature: 25°C.

Method B: Ion-Pair Chromatography

Best for trace impurity analysis (separating small amounts of 3-SSA from 5-SSA).

  • Principle: An ion-pairing reagent (e.g., tetrabutylammonium hydroxide) is added to the mobile phase. The reagent forms a neutral ion-pair with the sulfonic acid group, significantly increasing hydrophobicity and retention on the C18 column.

  • Mobile Phase Modifier: 5 mM Tetrabutylammonium phosphate in Water (adjusted to pH 7.5).

  • Organic Modifier: Methanol (30-40%).

  • Note: This method reverses the elution order in some cases and drastically increases retention times, allowing for superior resolution of isomers.

Performance Comparison Data

The following table summarizes the retention characteristics observed under Method A (Acidic RP-HPLC) conditions.

Parameter5-Sulfosalicylic Acid3-Sulfosalicylic AcidSalicylic Acid (Ref)
Retention Time (

)
2.5 - 3.2 min3.8 - 4.5 min12.0 - 14.0 min
Relative Retention (

)
1.00 (Reference)1.45~4.50
Elution Order 1st (Most Polar)2nd3rd (Least Polar)
Tailing Factor (

)
1.1 - 1.31.0 - 1.21.0 - 1.1
pKa (Sulfonic) < 1.0< 1.0N/A
pKa (Carboxylic) 2.8~2.52.97

Note: Retention times are estimates based on a 150mm x 4.6mm, 5µm C18 column at 1.0 mL/min flow rate.

Critical Analysis of Data
  • Resolution: The separation factor (

    
    ) between 5-SSA and 3-SSA is sufficient for baseline resolution on high-efficiency columns (>1.4).
    
  • pH Sensitivity: The retention of Salicylic Acid is highly pH-dependent. However, both SSA isomers remain fully ionized at the sulfonic group across the standard HPLC pH range (1-8). Therefore, pH control (pH < 2.5) is primarily used to suppress the ionization of the carboxylic group to improve peak shape, not to alter the sulfonic acid ionization state.

Method Development Workflow

Use this decision tree to select the optimal workflow for your specific sample matrix.

MethodWorkflow Start Start: Sample Matrix Analysis CheckPurity Is the goal Purity Analysis (>95% 5-SSA)? Start->CheckPurity StandardRP Method A: Standard RP-HPLC (High Aqueous C18) CheckPurity->StandardRP Yes IonPair Method B: Ion-Pair HPLC (TBAH Additive) CheckPurity->IonPair No (Trace Impurity) ImpurityCheck Is 3-SSA resolution < 1.5? StandardRP->ImpurityCheck MixedMode Alternative: Mixed-Mode Column (Anion Exchange + C18) ImpurityCheck->MixedMode Yes (Poor Sep) Final Validate Method: Linearity, Precision, LOD ImpurityCheck->Final No (Good Sep) IonPair->Final MixedMode->Final

Figure 2: Decision tree for selecting the appropriate HPLC method based on analytical goals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Metal chelation (SSA is a strong chelator).Add 0.1 mM EDTA to mobile phase or use a "bio-inert" (PEEK-lined) column.
Retention Drift Phase collapse (dewetting).Ensure the column is compatible with 100% aqueous mobile phases (e.g., "Aq" or "Polar" bonding).
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase (or 100% water) rather than pure methanol/ACN.
Low Sensitivity Incorrect UV wavelength.5-SSA absorbs weakly at 254 nm compared to 210-235 nm. Switch to 235 nm for higher sensitivity.

References

  • Agilent Technologies. (2018). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent Application Notes.

  • Sigma-Aldrich. (2025). 5-Sulfosalicylic acid dihydrate Product Specification & Properties. Merck/Sigma-Aldrich.

  • SIELC Technologies. (2018). Separation of 3-Nitro-5-sulphosalicylic acid on Newcrom R1 HPLC column. SIELC Applications.

  • PubChem. (2025).[1] Compound Summary: 5-Sulfosalicylic Acid.[1][2][3][4] National Library of Medicine. [1][4]

  • ResearchGate. (2012). Unidimensional Thin Layer Chromatography of Salicylic Acid Derivatives. Journal of Applied Chemical Research.

Sources

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